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  • Product: [1-(But-3-en-1-yl)cyclopentyl]methanamine
  • CAS: 1335044-30-8

Core Science & Biosynthesis

Foundational

[1-(But-3-en-1-yl)cyclopentyl]methanamine: A Bifunctional Aliphatic Scaffold for Advanced Spirocyclic Drug Discovery

Executive Summary In contemporary drug discovery, increasing the fraction of sp³-hybridized carbons ( Fsp3​ ) is a validated strategy to improve the clinical success rates of pipeline candidates. Saturated, topologically...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, increasing the fraction of sp³-hybridized carbons ( Fsp3​ ) is a validated strategy to improve the clinical success rates of pipeline candidates. Saturated, topologically complex scaffolds—particularly spirocycles—offer enhanced solubility, reduced off-target promiscuity, and highly defined exit vectors for structure-based drug design.

[1-(But-3-en-1-yl)cyclopentyl]methanamine (CAS: 1335044-30-8) is a highly versatile, bifunctional aliphatic building block. Featuring a primary methanamine, a terminal but-3-enyl chain, and a sterically demanding quaternary cyclopentyl center, this molecule is primed for divergent synthetic applications. This technical whitepaper details the physicochemical properties, structural dynamics, and validated experimental protocols for utilizing this scaffold, with a specific focus on intramolecular hydroamination to generate novel spiro-piperidine architectures.

Physicochemical Profiling

Understanding the baseline properties of the scaffold is critical for predicting its behavior in both synthetic workflows and biological environments. The quaternary spiro-carbon (C1 of the cyclopentyl ring) dictates the three-dimensional conformation of the pendant arms.

Quantitative Data Summary
PropertyValue / DescriptionAnalytical Significance
Chemical Formula C₁₀H₁₉NDefines elemental composition for HRMS validation.
Molecular Weight 153.26 g/mol Low MW allows for extensive downstream functionalization.
CAS Registry Number 1335044-30-8Unique identifier for commercial procurement.
Calculated LogP (XLogP3) ~2.7Indicates moderate lipophilicity, ideal for CNS-targeted libraries.
Estimated pKa (Amine) 10.5Strongly basic primary amine; exists as a protonated salt at physiological pH.
Topological Polar Surface Area 26.0 ŲExcellent membrane permeability profile.
Rotatable Bonds 4Provides flexibility prior to cyclization.

Structural Dynamics & The Thorpe-Ingold Effect

From a mechanistic perspective, the defining feature of[1-(But-3-en-1-yl)cyclopentyl]methanamine is the gem-dialkyl effect (Thorpe-Ingold effect) exerted by the cyclopentyl ring.

By tying two alkyl substituents into a 5-membered ring, the internal bond angle at the quaternary carbon is compressed (typically <109.5°). This compression forces the two pendant acyclic arms (the methanamine and the but-3-enyl chain) closer together in space.

  • Causality in Synthesis: This pre-organization drastically lowers the entropic barrier ( ΔS‡ ) for intramolecular reactions. Consequently, cyclization events—such as hydroamination or ring-closing metathesis—proceed at significantly higher rates and with greater thermodynamic favorability compared to their unbranched acyclic counterparts.

Synthetic Utility & Divergent Pathways

The orthogonality of the primary amine and the terminal alkene allows for divergent synthetic workflows. The amine can be selectively functionalized (e.g., amidation, reductive amination), or the two functional groups can be reacted synergistically to form complex heterocycles.

G A [1-(But-3-en-1-yl)cyclopentyl] methanamine (Core Scaffold) B Boc-Protected Intermediate A->B Boc2O, Et3N (Protection) C Iodocyclization (Spiro-piperidine) A->C I2, Base (Direct Cyclization) D Amidation / Urea Formation A->D R-COCl or R-NCO (Derivatization) E Cross-Metathesis (Functionalized Alkene) B->E Grubbs II, Terminal Olefin

Divergent synthetic workflows originating from the core[1-(But-3-en-1-yl)cyclopentyl]methanamine scaffold.

Intramolecular Hydroamination

The most powerful application of this scaffold is the synthesis of spirocyclic amines. Intramolecular hydroamination of unactivated alkenes typically requires transition-metal catalysis [2][4]. However, an operationally simpler, metal-free approach utilizes iodine-mediated cyclization . This strategy involves the cyclization of unsaturated amines upon treatment with electrophilic iodine, providing a highly stereocontrolled pathway to rigid fused or spirocyclic ring systems [1][3].

G Step1 1. Alkene Activation (I2 coordination to butenyl chain) Step2 2. Iodonium Ion Formation (Bridged electrophilic intermediate) Step1->Step2 Electrophilic Addition Step3 3. Intramolecular Nucleophilic Attack (Primary amine attacks C=C) Step2->Step3 6-exo-trig cyclization favored Step4 4. Deprotonation (Base removes N-H proton) Step3->Step4 - HI Step5 5. 2-(Iodomethyl)-3-azaspiro[4.5]decane (Stable Spirocycle) Step4->Step5 Irreversible Ring Closure

Mechanistic pathway of the iodine-mediated 6-exo-trig cyclization forming a spiro-piperidine.

Validated Experimental Methodologies

As a self-validating system, the protocols below are designed with internal checkpoints (e.g., colorimetric changes, specific solubility shifts) to ensure robust execution.

Protocol A: N-Boc Protection of the Primary Amine

Protection is required if the terminal alkene is to be used for cross-metathesis, as free primary amines can coordinate to and deactivate ruthenium-based metathesis catalysts.

Reagents: *[1-(But-3-en-1-yl)cyclopentyl]methanamine (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

  • Triethylamine (TEA) (1.5 equiv)

  • Dichloromethane (DCM) (0.2 M)

Step-by-Step Procedure:

  • Preparation: Dissolve the amine in anhydrous DCM under a nitrogen atmosphere. Cool the reaction flask to 0 °C using an ice bath. Causality: Cooling mitigates the exothermic nature of Boc₂O addition and prevents side reactions.

  • Base Addition: Add TEA dropwise.

  • Electrophile Addition: Dissolve Boc₂O in a minimal amount of DCM and add it dropwise to the stirring solution over 15 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to ambient temperature. Stir for 4 hours.

  • Validation Checkpoint: Monitor via TLC (Ninhydrin stain). The disappearance of the primary amine (which stains dark purple/pink) confirms completion.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Iodine-Mediated Intramolecular Cyclization (Iodocyclization)

This protocol converts the acyclic scaffold into a functionalized 2-(iodomethyl)-3-azaspiro[4.5]decane, providing a rigid spirocyclic core with an iodine handle for subsequent cross-coupling or substitution.

Reagents: *[1-(But-3-en-1-yl)cyclopentyl]methanamine (1.0 equiv)

  • Iodine (I₂) (1.2 equiv)

  • Sodium bicarbonate (NaHCO₃) (3.0 equiv)

  • Acetonitrile (CH₃CN) (0.1 M)

Step-by-Step Procedure:

  • Preparation: Suspend NaHCO₃ in a solution of the amine in CH₃CN at 0 °C. Causality: A heterogeneous weak base neutralizes the generated HI without causing unwanted elimination of the resulting alkyl iodide.

  • Activation: Add solid I₂ in a single portion. The solution will immediately turn deep purple, indicating the presence of active electrophilic iodine.

  • Cyclization: Stir the reaction in the dark at room temperature for 12 hours. Causality: The reaction is kept in the dark to prevent homolytic cleavage of I₂ and subsequent radical side reactions.

  • Validation Checkpoint (Self-Validating): The reaction is visually tracked. As the I₂ is consumed by the alkene and subsequent cyclization, the deep purple color fades to a pale yellow/brown.

  • Quench & Workup: Add saturated aqueous sodium thiosulfate (Na₂S₂O₃) and stir vigorously for 15 minutes. Causality: The thiosulfate chemically reduces any unreacted I₂ to water-soluble iodide ( I− ), turning the solution completely colorless.

  • Isolation: Extract the mixture with Ethyl Acetate (3x). Wash the combined organics with brine, dry over MgSO₄, and concentrate under reduced pressure. The crude iodomethyl-spirocycle can be purified via flash column chromatography.

Conclusion

[1-(But-3-en-1-yl)cyclopentyl]methanamine is a highly privileged scaffold for modern drug discovery. By leveraging the inherent Thorpe-Ingold effect of its cyclopentyl core, chemists can efficiently drive intramolecular hydroaminations to access topologically complex spiro-piperidines. The methodologies outlined herein provide a robust, scalable foundation for incorporating this unique chemical space into high-throughput screening libraries.

References

  • Title: 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities Source: RSC Publishing URL: [Link]

  • Title: Hydroamination: Direct Addition of Amines to Alkenes and Alkynes Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Facile and Green Synthesis of Saturated Cyclic Amines Source: MDPI Molecules URL: [Link]

  • Title: New Strategies for the Transition-Metal Catalyzed Synthesis of Aliphatic Amines Source: Chemical Reviews (ACS Publications) URL: [Link]

Exploratory

Spectroscopic Characterization of [1-(But-3-en-1-yl)cyclopentyl]methanamine: A Technical Guide

Introduction [1-(But-3-en-1-yl)cyclopentyl]methanamine is a primary amine featuring a unique combination of a cyclopentyl core, a butenyl chain, and a methanamine group. This structure presents interesting possibilities...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

[1-(But-3-en-1-yl)cyclopentyl]methanamine is a primary amine featuring a unique combination of a cyclopentyl core, a butenyl chain, and a methanamine group. This structure presents interesting possibilities for its application in medicinal chemistry and materials science, where the amine function can serve as a key site for further chemical modifications and the overall topology can influence biological activity or material properties. Unambiguous structural confirmation is the cornerstone of any research and development involving novel chemical entities. This guide provides a comprehensive overview of the expected spectroscopic data for this compound and outlines the methodologies for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The focus is not only on the predicted data but also on the rationale behind the spectral features, providing a framework for researchers to interpret their own experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides detailed information about the number of different types of protons, their electronic environment, and their proximity to other protons.

Predicted ¹H NMR Spectrum:

The structure of [1-(But-3-en-1-yl)cyclopentyl]methanamine has several distinct proton environments. The chemical shifts (δ) are predicted based on the analysis of similar structural motifs found in the literature.[1]

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H on C=CH₂5.75 - 5.90m1HThe vinylic proton on the internal carbon of the double bond is expected to be downfield due to the sp² hybridization and deshielding effects.
H on C=CH₂4.90 - 5.10m2HThe terminal vinylic protons are also in the downfield region.
CH₂-NH₂~2.60s2HThe methylene protons adjacent to the nitrogen are deshielded by the electronegative nitrogen atom.
CH₂ adjacent to C=C~2.10m2HThese methylene protons are allylic and will show a characteristic chemical shift.
Cyclopentyl CH₂1.40 - 1.60m8HThe methylene protons of the cyclopentyl ring are in a similar chemical environment and are expected to overlap, creating a complex multiplet.
Butenyl CH₂ (not allylic)~1.30m2HThese methylene protons are in a more shielded, alkane-like environment.
NH₂1.0 - 2.0br s2HThe chemical shift of amine protons can vary and the peak is often broad due to proton exchange.[2] The signal may not show clear splitting.[2]

Experimental Protocol for ¹H NMR:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid a large solvent signal in the spectrum.[2]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, which is defined as 0.0 ppm.[2]

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better resolution of complex multiplets.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and integrating the peaks.

Workflow for ¹H NMR Analysis

Caption: Workflow for acquiring and processing a ¹H NMR spectrum.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the number of non-equivalent carbon atoms and their chemical environments.[3]

Predicted ¹³C NMR Spectrum:

The molecule is expected to show 10 distinct signals in the ¹³C NMR spectrum, corresponding to the 10 carbon atoms in unique chemical environments.

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C =CH₂~139The sp² carbon of the double bond that is substituted.
C=C H₂~114The terminal sp² carbon of the double bond.
Quaternary Cyclopentyl C~45The sp³ quaternary carbon of the cyclopentyl ring.
C H₂-NH₂~48The carbon adjacent to the nitrogen is deshielded.
Cyclopentyl C H₂25 - 35The sp³ carbons of the cyclopentyl ring. Due to symmetry, the four methylene carbons might appear as two distinct signals.[4]
Butenyl C H₂ (allylic)~35The allylic sp³ carbon.
Butenyl C H₂~30The other sp³ carbon in the butenyl chain.

Experimental Protocol for ¹³C NMR:

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be required due to the lower natural abundance of the ¹³C isotope.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This technique simplifies the spectrum by removing the splitting of carbon signals by attached protons, resulting in a single peak for each unique carbon atom.

  • Advanced Techniques (Optional): Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

Workflow for ¹³C NMR Analysis

Sources

Foundational

Strategic Integration of 1-[1-(but-3-en-1-yl)cyclopentyl]methanamine (CAS 1335044-30-8) in Modern Drug Discovery: A Comprehensive Technical Guide

Executive Summary As the pharmaceutical industry navigates the complexities of target engagement and clinical attrition, the paradigm of medicinal chemistry has shifted significantly. The historical over-reliance on flat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the pharmaceutical industry navigates the complexities of target engagement and clinical attrition, the paradigm of medicinal chemistry has shifted significantly. The historical over-reliance on flat, sp2-hybridized aromatic scaffolds—driven by the ease of cross-coupling reactions—has been identified as a major contributor to late-stage drug failure. To mitigate this, the "Escape from Flatland" hypothesis dictates that increasing the three-dimensionality of drug candidates, quantified by the fraction of sp3-hybridized carbons (Fsp3), directly correlates with improved aqueous solubility, reduced target promiscuity, and higher clinical success rates .

Within this context, 1-[1-(but-3-en-1-yl)cyclopentyl]methanamine (CAS 1335044-30-8) emerges as a highly strategic building block. As a Senior Application Scientist, I have evaluated this bifunctional scaffold for its utility in generating conformationally restricted, high-Fsp3 lead compounds. This whitepaper provides an in-depth technical analysis of its physicochemical properties, synthetic applications, and validated protocols for its integration into high-throughput library synthesis.

Physicochemical Profiling & Structural Causality

The architectural value of CAS 1335044-30-8 lies in its gem-disubstituted cyclopentane core. This structural motif forces the attached substituents (the aminomethyl group and the but-3-enyl chain) into defined spatial vectors, reducing the entropic penalty upon binding to a target protein. Furthermore, with an Fsp3 score of 0.80, this scaffold dramatically enhances the lipophilic efficiency of derived libraries compared to traditional planar benzylamines.

Table 1: Physicochemical and Structural Properties of CAS 1335044-30-8

PropertyValue
Chemical Name 1-[1-(but-3-en-1-yl)cyclopentyl]methanamine
CAS Number 1335044-30-8
Molecular Formula C10H19N
Molecular Weight 153.26 g/mol
SMILES NCC1(CCC=C)CCCC1
InChIKey FJKYMFUJIHCDSO-UHFFFAOYSA-N
Physical Form Liquid
Fsp3 (Fraction sp3) 0.80 (8 out of 10 carbons are sp3 hybridized)

Strategic Applications in Library Synthesis

The true utility of CAS 1335044-30-8 is its bifunctionality. The primary amine serves as a robust anchoring point for standard combinatorial techniques (e.g., amide coupling, reductive amination, or urea formation). Meanwhile, the terminal alkene acts as a bioisostere for alkyl chains or, more powerfully, as a handle for Late-Stage Functionalization (LSF). This allows chemists to perform ring-closing metathesis (RCM) to form macrocycles or cross-metathesis to append diverse pharmacophores.

Workflow Core CAS 1335044-30-8 Primary Amine + Terminal Alkene Amide Amide Coupling (HATU, DIPEA, DMF) Core->Amide Step 1: N-Functionalization Intermediate N-Acylated Intermediate (Retains Alkene Handle) Amide->Intermediate LC-MS Validation Metathesis Ring-Closing / Cross Metathesis (Grubbs II, DCM) Macrocycle Macrocyclic sp3-Rich Scaffold (High Fsp3, Restricted Conformation) Metathesis->Macrocycle NMR Validation (E/Z ratio) Intermediate->Metathesis Step 2: C=C Functionalization

Figure 1: Bifunctional workflow leveraging CAS 1335044-30-8 for macrocycle synthesis.

Experimental Methodology: Self-Validating Protocols

To ensure high-fidelity library generation, the following protocols have been designed as self-validating systems. Every step includes a mechanistic rationale (causality) and an analytical checkpoint to guarantee synthetic integrity.

Protocol 1: Sterically Hindered Amide Coupling
  • Objective : N-acylation of the primary amine to generate an advanced intermediate.

  • Causality : The aminomethyl group is attached to a sterically demanding neopentyl-like quaternary carbon. Standard coupling reagents (like EDC/HOBt) often suffer from slow kinetics here, leading to epimerization of the acid partner or competitive hydrolysis. HATU is mandated because it rapidly forms a highly reactive 7-azabenzotriazole active ester, overcoming the steric bulk of the gem-disubstituted cyclopentane. DIPEA is selected as the base because its steric bulk prevents it from acting as a competing nucleophile.

Step-by-Step Procedure :

  • In a dried vial, dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M).

  • Add DIPEA (3.0 eq) and agitate for 15 minutes at room temperature to pre-form the active ester.

  • Dispense CAS 1335044-30-8 (1.1 eq) into the reaction mixture.

  • Self-Validation Checkpoint : At t=1h, extract a 5 µL aliquot, dilute in 1 mL LC-MS grade Methanol, and inject into the LC-MS. The absolute disappearance of the amine mass (m/z 154.1 [M+H]+) and the appearance of the target amide mass confirm complete conversion. If unreacted amine persists, spike with an additional 0.2 eq of HATU.

Protocol 2: Ruthenium-Catalyzed Cross-Metathesis
  • Objective : Functionalize the terminal alkene of the intermediate generated in Protocol 1.

  • Causality : The but-3-enyl chain is perfectly positioned for olefin metathesis. Grubbs 2nd Generation (Grubbs II) catalyst is chosen over the 1st Generation due to its N-heterocyclic carbene (NHC) ligand, which provides superior stability and reactivity in the presence of polar functional groups like the newly formed amide. Dichloromethane (DCM) is used to maintain high solubility and optimal catalyst turnover.

Step-by-Step Procedure :

  • Dissolve the amide intermediate (1.0 eq) and the terminal olefin cross-partner (3.0 eq, to drive the equilibrium) in anhydrous, degassed DCM to a dilute concentration of 0.05 M (dilution is critical to prevent unwanted homodimerization of the starting material).

  • Add Grubbs II catalyst (5 mol%) under an inert argon atmosphere.

  • Heat the mixture to a gentle reflux (40°C) for 4 hours.

  • Self-Validation Checkpoint : Quench the active ruthenium species by adding excess ethyl vinyl ether and stirring for 30 minutes. Concentrate the crude mixture and analyze via 1H-NMR. The successful reaction is validated by the disappearance of the terminal alkene multiplet at ~4.9-5.1 ppm and the emergence of internal alkene signals at ~5.4-5.6 ppm. The E/Z stereoisomeric ratio can be directly calculated by integrating the vinylic coupling constants (J ~ 15 Hz for E, J ~ 10 Hz for Z).

Supplier Landscape and Procurement Strategy

Sourcing high-purity building blocks is critical to avoiding downstream purification bottlenecks. CAS 1335044-30-8 is primarily synthesized by specialized building-block providers focusing on sp3-enriched libraries.

Table 2: Commercial Supplier Landscape

SupplierCatalog / ReferencePurity SpecificationStorage Conditions
Sigma-Aldrich Enamine-ENA508626905≥95% (Typical for screening)Room Temperature
BLD Pharm BD01310946≥95% (NMR/LC-MS verified)Cold / Inert Atmosphere
CymitQuimica 3D-KDC04430Standard GradeRoom Temperature

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. URL:[Link]

Exploratory

The Physicochemical Architecture and Applied Mechanics of Unsaturated Aliphatic Amines

As a Senior Application Scientist, navigating the intersection of synthetic chemistry, pharmacology, and materials science requires a deep understanding of molecular bifunctionality. Unsaturated aliphatic amines—compound...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the intersection of synthetic chemistry, pharmacology, and materials science requires a deep understanding of molecular bifunctionality. Unsaturated aliphatic amines—compounds characterized by the presence of both an amine group (primary, secondary, or tertiary) and an unsaturated carbon-carbon bond (alkene or alkyne)—serve as highly versatile chemical building blocks.

This technical guide explores the causal relationships between the physicochemical properties of these molecules and their specialized applications, specifically focusing on allylamines, propargylamines, and oleylamine.

Physicochemical Profiling & Structural Causality

The physical properties of unsaturated aliphatic amines are dictated by the interplay between the hydrogen-bonding capability of the amine nitrogen and the electron density/geometry of the unsaturated aliphatic chain.

For instance, despite having nearly identical molecular weights, propargylamine exhibits a significantly higher boiling point and density compared to allylamine. This causality stems from the linear geometry and sp-hybridized carbons of the alkyne group in propargylamine, which allow for tighter molecular packing and greater polarizability than the sp2-hybridized alkene in allylamine[1][2]. Conversely, oleylamine features an 18-carbon chain with a cis-double bond at the 9th position, creating a distinct "kink" that prevents crystallization at room temperature, rendering it a liquid amphiphile ideal for solvation and surface capping[3].

Quantitative Physicochemical Data
CompoundStructural ClassMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 25 °C)Primary Application
Allylamine Alkene-amine57.09530.761Antifungal pharmacophore[1]
Propargylamine Alkyne-amine55.08830.860MAO inhibitor scaffold / Click chemistry[2]
Oleylamine Long-chain Alkene-amine267.49348-3500.813Nanoparticle capping/reducing agent[3]

Pharmacological Mechanics: Target-Specific Inhibition

In drug development, the unsaturated aliphatic amine motif is not merely a structural scaffold; it is the active warhead responsible for enzyme inactivation.

Allylamines: Squalene Epoxidase Inhibition

Allylamine derivatives, such as terbinafine, are potent antifungal agents. They operate via the non-competitive inhibition of squalene epoxidase (SE), an essential flavin adenine dinucleotide (FAD)-dependent enzyme in the ergosterol biosynthesis pathway[4].

Mechanistic Causality: Molecular dynamics simulations reveal that the lipophilic tert-butyl group of terbinafine inserts vertically into the central cavity of the SE binding pocket. This physical occupation induces a conformational change that prevents the natural substrate (squalene) from entering. The binding is anchored by a critical, strong hydrogen bond between the hydroxyl group of the enzyme's Tyr90 residue and the amine nitrogen atom of the allylamine[4].

G Squalene Squalene (Substrate) SE Squalene Epoxidase (FAD-dependent) Squalene->SE Binds Active Site Epoxide 2,3-Oxidosqualene (Intermediate) SE->Epoxide Enzymatic Oxidation Ergosterol Ergosterol (Fungal Cell Wall) Epoxide->Ergosterol Downstream Pathway Terbinafine Terbinafine (Allylamine Drug) Terbinafine->SE Non-competitive Inhibition (H-bond with Tyr90)

Fig 1: Mechanism of squalene epoxidase inhibition by allylamine derivatives.

Propargylamines: Irreversible MAO-B Inactivation

Propargylamine derivatives (e.g., selegiline, rasagiline) are cornerstone therapeutics for neurodegenerative diseases like Parkinson's and Alzheimer's due to their ability to irreversibly inhibit Monoamine Oxidase-B (MAO-B)[5].

Mechanistic Causality: The inactivation of MAO-B by propargylamines is a mechanism-based, irreversible process. The reaction proceeds through a rate-limiting step where the N5 atom of the enzyme's FAD cofactor abstracts a hydride anion from the α -CH2 group of the propargylamine inhibitor[6]. This highly exergonic reaction resolves into the formation of a stable, covalent cyanine linker between the drug and the flavin moiety, permanently neutralizing the enzyme's oxidative capacity[6][7].

G MAO MAO-B Enzyme (FAD Cofactor) Complex Enzyme-Inhibitor Binding Complex MAO->Complex Propargylamine Propargylamine Inhibitor (e.g., Selegiline) Propargylamine->Complex Hydride Hydride Abstraction (Rate-Limiting Step) Complex->Hydride FAD N5 abstracts H- Adduct Irreversible Flavin Adduct (Cyanine Linker) Hydride->Adduct Covalent Bond Formation

Fig 2: Irreversible MAO-B inactivation via propargylamine-FAD adduct formation.

Materials Science: Oleylamine in Nanotechnology

In the realm of colloidal nanoparticle synthesis, oleylamine is arguably the most versatile high-boiling-point solvent. It acts simultaneously as a solvent, a mild reducing agent, and a stabilizing capping agent[8].

Mechanistic Causality: During "hot-injection" synthesis, the amine group's nitrogen atom donates its lone pair of electrons to coordinate with the empty orbitals of the transition metal surface. Meanwhile, the long, kinked 18-carbon alkene chain extends outward into the non-polar solvent, providing massive steric bulk that prevents the nanoparticles from agglomerating via Van der Waals forces[8].

Self-Validating Protocol: Hot-Injection Synthesis of Pt Nanoparticles

To achieve monodisperse Platinum (Pt) nanoparticles, the following step-by-step methodology utilizes oleylamine for precise structural control. This protocol is designed as a self-validating system, ensuring that intermediate observations correlate directly with successful end-state metrics.

Step-by-Step Methodology:

  • Precursor Dissolution: In a Schlenk flask under a strict Argon atmosphere, dissolve 0.25 mmol of Platinum(II) acetylacetonate [Pt(acac)2] and 1.50 mmol of 1,2-tetradecanediol in 20 mL of dioctyl ether.

    • Causality: Dioctyl ether is chosen for its high boiling point, while 1,2-tetradecanediol acts as a primary reducing agent to initiate precursor breakdown[8].

  • Thermal Ramping: Heat the mixture to 110 °C at a controlled rate of 5 °C/min under vigorous magnetic stirring until the solution turns clear yellow.

  • Hot-Injection: Drop-wise, inject 4.2 mmol of Oleylamine (70% technical grade) over the course of 2 minutes.

    • Causality: The sudden introduction of oleylamine triggers a burst of nucleation, ensuring that all nanoparticles begin growing at the exact same time, which is critical for monodispersity[8].

  • Reduction & Growth: Ramp the temperature to 215 °C and maintain for 1 hour. The solution will darken, indicating the reduction of Pt(II) to Pt(0) and the formation of colloidal nanoparticles.

  • Quenching & Isolation: Cool the reaction rapidly to 50 °C. Add an excess of ethanol (a polar anti-solvent) to disrupt the steric stabilization of the oleylamine chains, forcing the nanoparticles to precipitate.

  • Purification: Isolate via centrifugation (8000 rpm for 10 min). Wash the pellet sequentially with a hexane/ethanol mixture to remove unbound oleylamine while leaving the primary capping monolayer intact[8].

Validation & Quality Control (QC):

  • FTIR Spectroscopy: To validate the presence of the oleylamine capping agent, analyze the dried nanoparticles via FTIR. A successful cap will display distinct C-H asymmetric and symmetric stretching modes at 2920 cm⁻¹ and 2850 cm⁻¹, respectively[8].

  • TEM Analysis: Successful steric stabilization will yield highly monodisperse nanoparticles with an average diameter of ~9-10 nm, devoid of hard agglomeration.

G Precursor Pt(acac)2 Precursor + 1,2-tetradecanediol Solvent Dioctyl Ether Solvent (Heated to 110 °C) Precursor->Solvent Dissolution (Ar atm) Injection Hot Injection (Oleylamine added) Solvent->Injection Drop-wise addition Reduction Reduction Phase (Heated to 215 °C for 1h) Injection->Reduction Lone-pair N-coordination Nanoparticles Sterically Stabilized Pt Nanoparticles Reduction->Nanoparticles Centrifugation & Wash

Fig 3: Workflow for the hot-injection synthesis of oleylamine-capped Pt nanoparticles.

Sources

Foundational

Strategic Utilization of Cyclopentane-Based Primary Amines in Medicinal Chemistry: From Pharmacophore Mapping to Clinical Translation

Executive Summary In the transition from two-dimensional (2D) chemical space to three-dimensional (3D) architectures, the selection of the correct aliphatic ring system is paramount. Cyclopentylamine ( C5​H11​N ) serves...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the transition from two-dimensional (2D) chemical space to three-dimensional (3D) architectures, the selection of the correct aliphatic ring system is paramount. Cyclopentylamine ( C5​H11​N ) serves as a highly privileged building block in modern medicinal chemistry. Unlike linear alkyl amines that suffer from high conformational flexibility and subsequent entropic penalties upon target binding, the cyclopentyl ring adopts a distinct "envelope" conformation. This puckering restricts the rotational degrees of freedom of the primary amine, projecting it along a highly defined 3D vector. Recent advances in 1 have demonstrated that incorporating 3D scaffolds like cyclopentylamine significantly improves ligand affinity and selectivity compared to flat aromatic fragments[1].

As a Senior Application Scientist, I have structured this technical guide to explore the mechanistic causality behind the use of cyclopentylamine across diverse therapeutic areas, supported by self-validating experimental protocols.

Kinase Inhibition: Occupying the ATP-Binding Pocket (Case Study: Palbociclib)

The FDA-approved CDK4/6 inhibitor Palbociclib relies heavily on a cyclopentylamino moiety to achieve its extraordinary kinase selectivity. The cyclopentyl group is specifically sized to occupy the hydrophobic ribose-binding pocket of the CDK4/6 ATP site. The synthesis of Palbociclib utilizes cyclopentylamine in a critical2 step[2].

Protocol 1: Regioselective SN​Ar Synthesis of the Palbociclib Intermediate

Objective: Synthesize 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine. Causality: The pyrimidine scaffold possesses two electrophilic centers (C2 and C4). The C4 position is kinetically favored due to the inductive electron-withdrawing effect of the adjacent C5-bromine. To exploit this kinetic preference over the thermodynamic C2-substitution, strict thermal control must be maintained.

  • Reagent Preparation: Dissolve 2,4-dichloro-5-bromopyrimidine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Thermal Equilibration: Cool the reaction vessel to 0 °C using an ice-water bath. Crucial: Allow 15 minutes for the solvent to reach thermal equilibrium to prevent localized hot spots during addition.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (1.2 eq). DIPEA is chosen as a non-nucleophilic base to scavenge the HCl byproduct without competing with the primary amine.

  • Controlled Nucleophilic Attack: Add cyclopentylamine (1.05 eq) dropwise over 30 minutes via a syringe pump. Slow addition ensures the local concentration of the nucleophile remains low, preventing double substitution.

  • Reaction Monitoring: Stir for 2 hours at 0–5 °C.

  • Self-Validation Checkpoint: Analyze the reaction mixture via LC-MS.

    • Success: The presence of an [M+H]+ peak at m/z 276.9 / 278.9 confirms the mono-substituted product.

    • Failure: If an [M+H]+ peak at m/z 325 is observed, di-substitution has occurred, indicating that the addition rate was too fast or the temperature exceeded 10 °C, shifting the reaction toward thermodynamic control.

G SM 2,4-dichloro-5-bromopyrimidine (Electrophile) Intermediate 5-bromo-2-chloro-N-cyclopentyl pyrimidin-4-amine SM->Intermediate SNAr Reaction (Regioselective) Reagent Cyclopentylamine (Nucleophile) Reagent->Intermediate Addition at 0-5°C Product Palbociclib (CDK4/6 Inhibitor) Intermediate->Product Heck Coupling & Lactamization

Workflow for the regioselective incorporation of cyclopentylamine into Palbociclib.

GPCR Antagonism: Optimizing Structure-Kinetic Relationships (Case Study: CCR2)

In G protein-coupled receptor (GPCR) drug discovery, thermodynamic affinity ( Kd​ ) is often insufficient to predict in vivo efficacy. The residence time ( τ ), dictated by the dissociation rate constant ( koff​ ), is a superior predictor. Vilums et al. demonstrated that substituting linear amines with 3 drastically slowed the dissociation rate[3]. The steric bulk of the cyclopentyl ring creates a "kinetic trap," hindering the ligand's exit trajectory from the orthosteric site.

Protocol 2: SPR Kinetic Profiling of Cyclopentylamine Leads

Objective: Measure the residence time ( τ ) of cyclopentylamine-based CCR2 antagonists. Causality: Mass transport limitations (MTL) can artificially depress the observed kon​ and koff​ . To ensure the measured kinetics reflect true binding events rather than diffusion rates, a high flow rate and low surface density of the ligand are mandated.

  • Surface Preparation: Immobilize biotinylated CCR2 receptors onto a streptavidin-coated sensor chip (e.g., Biacore Series S Sensor Chip SA) aiming for a low immobilization level (< 500 RU) to minimize rebinding artifacts.

  • Baseline Stabilization: Run HEPES-buffered saline (containing 0.05% P20 surfactant and 0.1% BSA to prevent non-specific binding) until a stable baseline is achieved.

  • Analyte Injection: Inject the cyclopentylamine lead compound at 5 different concentrations (ranging from 0.1x to 10x of the estimated Kd​ ). Crucial: Utilize a high flow rate of 50 µL/min to overcome mass transport limitations.

  • Kinetic Phase: Allow an association phase of 300 seconds, followed by a dissociation phase of 1200 seconds using running buffer.

  • Self-Validation Checkpoint: Fit the resulting sensorgrams to a 1:1 Langmuir binding model.

    • Success: A valid run must yield a χ2 value < 10% of Rmax​ , confirming that the 1:1 binding model accurately represents the interaction without non-specific binding or aggregation artifacts. Calculate Residence Time ( τ ) as 1/koff​ .

G Hit Initial Hit (Linear Amine) Fast k_off, Low Efficacy Design Pharmacophore Rigidification (Incorporate Cyclopentyl Ring) Hit->Design MedChem Optimization Kinetics Kinetic Profiling (Measure k_on / k_off) Design->Kinetics SPR / Radioligand Binding Lead Optimized Lead (Cyclopentylamine) Slow k_off, High in vivo Efficacy Kinetics->Lead Residence Time (τ) > 60 min

Hit-to-lead optimization workflow focusing on Structure-Kinetic Relationships (SKR).

Monoamine Transporter Inhibition: Stereochemical Precision (Case Study: NET)

The spatial arrangement of functional groups is paramount in neuroscience indications. In the development of4, N,2-substituted cycloalkylamines were evaluated[4]. Pharmacological characterization revealed that the trans-orientation of the cyclopentyl moiety is strictly required. The trans-isomer restricts the conformation of the secondary amine, perfectly mimicking the spatial arrangement of the hydroxyl and amine groups in endogenous norepinephrine, yielding highly potent inhibitors[4].

Next-Generation Platinum Chemotherapeutics

Beyond organic targets, cyclopentylamine is revolutionizing metallodrugs. Cisplatin, while effective, suffers from severe toxicity and resistance. By replacing the ammine ( NH3​ ) ligands with cyclopentylamine, researchers have synthesized novel 5 (phosphaplatins)[5]. The bulky cyclopentyl rings sterically shield the platinum center, slowing the aquation kinetics and preventing premature deactivation by blood thiols, thereby improving the therapeutic index against human lung adenocarcinoma (A549) cells[5].

Quantitative Data Summary

The table below summarizes the quantitative impact of the cyclopentylamine pharmacophore across the discussed therapeutic modalities.

Application AreaTargetRepresentative CompoundFunction of CyclopentylamineKey Quantitative Metric
Oncology CDK4/6PalbociclibOccupies hydrophobic ribose pocketOverall synthesis yield: ~52% (optimized route)
Inflammation CCR2Vilums LeadInduces kinetic trappingResidence Time ( τ ) > 60 min
Neuroscience NETCompound 27 (trans)Stereospecific pharmacophore alignmentPotency comparable to Nisoxetine
Metallodrugs DNAcPnAm-2 (Pt complex)Steric shielding of Pt(II) centerEvaluated at 6.25–200 µM (A549 cells)

References

  • Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H1 receptor. RSC Publishing. 1

  • Synthesis of Palbociclib. Chinese Journal of Pharmaceuticals. 2

  • Structure-kinetic relationships--an overlooked parameter in hit-to-lead optimization: a case of cyclopentylamines as chemokine receptor 2 antagonists. Journal of Medicinal Chemistry / Sigma-Aldrich. 3

  • Stereochemical optimization of N,2-substituted cycloalkylamines as norepinephrine reuptake inhibitors. PubMed. 4

  • Synthesis, Characterization, and Cytotoxicity of Dicycloalkylaminepyrophosphatoplatinum(II) Complexes. ACS Omega.5

Sources

Exploratory

Asymmetric Synthesis of Chiral Cyclopentenylamines: Strategies, Mechanisms, and Protocols for Drug Development

Executive Summary Chiral cyclopentenylamines are highly privileged structural motifs in medicinal chemistry, serving as the core scaffold for numerous bioactive natural products and synthetic pharmaceuticals. Most notabl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chiral cyclopentenylamines are highly privileged structural motifs in medicinal chemistry, serving as the core scaffold for numerous bioactive natural products and synthetic pharmaceuticals. Most notably, they are the defining structural feature of carbocyclic nucleoside reverse transcriptase inhibitors (NRTIs) such as Abacavir and Carbovir, as well as the neuraminidase inhibitor Peramivir. The primary synthetic challenge in developing these therapeutics lies in the stereocontrolled construction of the cyclopentenylamine core—specifically, establishing multiple contiguous stereocenters while preserving the reactive alkene functionality for downstream coupling.

This technical guide critically evaluates the leading asymmetric methodologies for synthesizing chiral cyclopentenylamines, focusing on enzymatic desymmetrization, transition metal-catalyzed C–H functionalization, and convergent palladium-catalyzed coupling.

Enzymatic Desymmetrization: The Vince Lactam Approach

For industrial-scale pharmaceutical synthesis, the resolution of (±)-2-azabicyclo[2.2.1]hept-5-en-3-one (commonly known as the Vince lactam) remains the gold standard[1]. This approach relies on biocatalysis to achieve kinetic resolution, providing an enantiopure building block that can be subsequently functionalized.

Mechanistic Causality

The process utilizes (+)-γ-lactamase, an enzyme that selectively hydrolyzes the amide bond of the (+)-enantiomer of the racemic lactam, converting it into an acyclic amino acid byproduct. The (-)-enantiomer is left intact. This method is highly favored in early-stage drug development because it avoids the use of toxic heavy transition metals, operates under mild aqueous conditions, and routinely delivers enantiomeric excesses (ee) exceeding 99%[2].

EnzymaticResolution Racemic Racemic Vince Lactam (±)-2-azabicyclo[2.2.1]hept-5-en-3-one Enzyme (+)-γ-lactamase (Phosphate buffer, pH 7.0, 37°C) Racemic->Enzyme Hydrolysis Enzymatic Hydrolysis Enzyme->Hydrolysis Unreacted (-)-Lactam (Intact) >99% ee Hydrolysis->Unreacted  Kinetic Resolution Hydrolyzed (+)-Amino Acid (Hydrolyzed) Byproduct Hydrolysis->Hydrolyzed  Ring Opening Extraction Ethyl Acetate Extraction Unreacted->Extraction Hydrolyzed->Extraction OrgLayer Organic Layer (Chiral Cyclopentenylamine Precursor) Extraction->OrgLayer AqLayer Aqueous Layer (Waste/Recycle) Extraction->AqLayer

Figure 1: Workflow for the enzymatic resolution of racemic Vince lactam using (+)-γ-lactamase.

Protocol 1: Enzymatic Resolution of (±)-Vince Lactam

Self-Validating System: This protocol includes an in-process chiral HPLC check to prevent premature quenching and ensure maximum enantiomeric purity.

  • Preparation: Dissolve (±)-2-azabicyclo[2.2.1]hept-5-en-3-one in 50 mM phosphate buffer (pH 7.0) to achieve a final substrate concentration of 100 mM[1].

  • Enzyme Addition: Add recombinant (+)-γ-lactamase (starting at ~1 mg/mL). The exact loading should be empirically titrated based on the specific activity of the enzyme batch.

  • Incubation: Incubate the reaction mixture at 37°C with gentle orbital agitation (150-200 rpm).

  • In-Process Control (IPC): At t = 4 hours, sample 100 μL of the mixture. Quench with 100 μL ethyl acetate, centrifuge, and analyze the organic layer via chiral HPLC (e.g., Chiralcel OD-H column). Monitor the ee of the unreacted (-)-lactam.

  • Quenching: Once the desired conversion (~50%) and an ee of >99% are achieved, quench the reaction by adding an equal volume of cold ethyl acetate[1].

  • Extraction: Extract the unreacted (-)-2-azabicyclo[2.2.1]hept-5-en-3-one into the organic layer. The hydrolyzed (+)-amino acid byproduct remains in the aqueous layer.

  • Isolation: Dry the combined organic layers over MgSO₄, filter, and concentrate under reduced pressure to yield the enantiopure precursor.

Transition Metal-Catalyzed Asymmetric C–H Functionalization

While enzymatic resolution is excellent for simple scaffolds, accessing highly functionalized, sterically hindered cyclopentenylamines requires advanced catalytic methods. The pioneering work by Cramer et al. utilizing chiral cyclopentadienyl rhodium(III) complexes (CpxRh^III) represents a paradigm shift in this domain[3].

Mechanistic Causality

The Cramer protocol utilizes a CpxRh(I)(cod) precatalyst in combination with bis(o-toluoyl) peroxide. The peroxide acts as an activating oxidant, generating the catalytically active CpxRh(III) species in situ[3]. The reaction proceeds via a directed C–H activation of an aryl or alkenyl ketoxime ether, forming a rhodacycle. This is followed by the enantiodetermining migratory insertion of a 2,3-diazabicyclo[2.2.1]hept-5-ene derivative. Finally, an anti-β-nitrogen elimination breaks the diazabicycle, forging the cyclopentenylamine core with two new stereocenters[4].

Solvent Selection: The use of 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) is strictly required. The strong ionizing ability and hydrogen-bonding network of these perfluorinated alcohols stabilize the transition states and favor the generation of the active Rh(III) species, which otherwise fails in standard non-polar solvents like toluene or dichloromethane[5].

CatalyticCycle Precatalyst CpxRh(I)(cod) Precatalyst ActiveCat Active CpxRh(III) Catalyst Precatalyst->ActiveCat Oxidation Oxidant bis(o-toluoyl) peroxide (Activating Oxidant) Oxidant->ActiveCat CH_Act Directed C-H Activation (TFE Solvent) ActiveCat->CH_Act Substrate Aryl Ketoxime Ether (Directing Group) Substrate->CH_Act Rhodacycle Rhodacycle Intermediate CH_Act->Rhodacycle Insertion Migratory Insertion Rhodacycle->Insertion Diazabicycle 2,3-diazabicyclo[2.2.1]hept-5-ene Diazabicycle->Insertion AlkylRh Alkyl Rhodium Intermediate Insertion->AlkylRh Elimination anti-β-Nitrogen Elimination AlkylRh->Elimination Elimination->ActiveCat Catalyst Regeneration Product Chiral Cyclopentenylamine (Up to 97:3 er) Elimination->Product

Figure 2: CpxRh(III)-catalyzed C-H functionalization/ring-opening sequence by Cramer et al.

Protocol 2: CpxRh(III)-Catalyzed Ring-Opening Sequence

Self-Validating System: Conducted under inert atmosphere to prevent premature oxidation of the Rh(I) precatalyst by ambient O₂.

  • Glovebox Preparation: In an argon-filled glovebox, charge an oven-dried screw-capped vial with the aryl ketoxime ether (0.3 mmol, 1.0 equiv) and the 2,3-diazabicyclo[2.2.1]hept-5-ene derivative (0.1 mmol, 0.33 equiv)[3].

  • Catalyst Loading: Add the chiral CpxRh(I)(cod) precatalyst (5 μmol, 5 mol%) and bis(o-toluoyl) peroxide (5 μmol, 5 mol%)[3].

  • Solvent Addition: Dissolve the mixture in 1.0 mL of anhydrous 2,2,2-trifluoroethanol (TFE). Seal the vial with a PTFE-lined septum cap.

  • Reaction: Remove the vial from the glovebox and stir the mixture at 50°C for 24 to 120 hours, depending on the steric bulk of the substrate[3].

  • IPC: Monitor the consumption of the diazabicycle via LC-MS.

  • Workup & Isolation: Upon completion, concentrate the mixture in vacuo. Purify the crude residue via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the densely functionalized chiral cyclopentenylamine. Validate the enantiomeric ratio (er) via chiral HPLC.

Palladium-Catalyzed Convergent Coupling

Once the chiral cyclopentenylamine core is synthesized (often protected as an acetate or carbamate), it must be coupled to the active pharmacophore. In the synthesis of Abacavir, a convergent palladium-catalyzed Tsuji-Trost allylic amination is employed to append the purine base[1].

Mechanistic Causality

The palladium catalyst coordinates to the chiral cyclopentenyl acetate, facilitating the departure of the acetate leaving group to form a π-allyl palladium intermediate. The purine base subsequently attacks this electrophilic complex. The stereochemistry is dictated by the initial stereocenters of the cyclopentene ring, typically proceeding with net retention of configuration via a double-inversion mechanism[6].

Protocol 3: Convergent Coupling for Abacavir Precursors
  • Setup: Dissolve (1S,4R)-4-acetoxy-cyclopent-2-enylamine (1.0 equiv) and the target purine base (e.g., 2-amino-6-chloro-purine, 1.1 equiv) in degassed anhydrous ethanol or isopropanol[1].

  • Catalysis: Add a catalytic amount of Pd(PPh₃)₄ (2-5 mol%) under a nitrogen atmosphere.

  • Coupling: Introduce a mild base (e.g., sodium carbonate, 2.0 equiv) and heat the mixture to reflux[1].

  • IPC: Monitor by TLC until the complete disappearance of the cyclopentenyl acetate.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium residues, and concentrate. Purify via recrystallization or chromatography.

Quantitative Data Presentation

The selection of a synthetic route depends heavily on the target molecule's complexity, required scale, and substitution patterns. Table 1 summarizes the performance metrics of the primary methodologies discussed.

Synthetic StrategyKey Catalyst / ReagentReported Yield (%)Enantiomeric Excess (ee/er)Primary Application
Enzymatic Resolution (+)-γ-lactamase>45% (max theoretical 50%)>99% eeUnsubstituted core scaffolds (Abacavir, Carbovir)[2]
Asymmetric Aldol / RCM TiCl₄, (-)-sparteine, Grubbs'~40-50% (over several steps)>98% eeCustom functionalized analogues[2]
CpxRh(III) C–H Activation CpxRh(I)(cod) / Peroxide48–98%Up to 97:3 erHighly functionalized, vicinal arylated derivatives[3]
Pd-Catalyzed Coupling Pd(PPh₃)₄>90%N/A (Stereoretentive)Convergent attachment of purine bases[2]

Table 1: Quantitative comparison of synthetic strategies for chiral cyclopentenylamines.

References

  • Wencel-Delord, J., et al. "Emerging unconventional organic solvents for C–H bond and related functionalization reactions." Chemical Society Reviews, 2020, 49, 2894-2915. Available at:[Link]

  • Wang, S.-G., Cramer, N. "An Enantioselective CpxRh(III)-Catalyzed C-H Functionalization / Ring-Opening Route to Chiral Cyclopentenylamines." Angewandte Chemie International Edition, 2019, 58 (8), 2514-2518. Available at:[Link]

Sources

Foundational

The Arylcyclohexylamine Scaffold: A Technical Guide to the Discovery, Synthesis, and Evaluation of Novel Psychoactive Compounds

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical exploration of novel psychoactive compounds featuring the arylcyclohexylamine scaffold. Moving beyond a simplistic...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical exploration of novel psychoactive compounds featuring the arylcyclohexylamine scaffold. Moving beyond a simplistic overview, this document is structured to provide a foundational understanding of the critical aspects of drug discovery in this chemical class, from rational design and synthesis to comprehensive analytical and pharmacological characterization. The methodologies and insights presented herein are intended to equip researchers with the practical knowledge necessary to navigate the complexities of developing and evaluating these compounds with scientific rigor.

Introduction: The Enduring Allure and Intricacy of the Arylcyclohexylamine Scaffold

The arylcyclohexylamine class of chemical compounds has a storied history in pharmacology, originating from the mid-20th-century quest for novel anesthetic agents.[1] The prototypical member, phencyclidine (PCP), initially synthesized in 1956, demonstrated potent "dissociative anesthesia," a state of analgesia and amnesia without significant cardiorespiratory depression.[1] However, severe postoperative psychotomimetic side effects, including hallucinations and delirium, led to the discontinuation of its human use.[1] This clinical setback spurred further research into structure-activity relationships (SAR), leading to the synthesis of ketamine in 1962.[1] Ketamine exhibited a more favorable clinical profile, with a shorter duration of and less severe emergence delirium, leading to its approval for human use in 1970.[1]

At their core, arylcyclohexylamines are non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor, an ionotropic glutamate receptor crucial for synaptic plasticity, learning, and memory.[1][2] They bind to a specific site within the ion channel pore, known as the "PCP binding site," thereby blocking the influx of calcium ions and inhibiting the excitatory effects of glutamate.[1][2] This mechanism is the primary driver of their characteristic dissociative, anesthetic, and analgesic properties.[2]

The emergence of new psychoactive substances (NPS) has brought a resurgence of interest in the arylcyclohexylamine scaffold, with clandestine laboratories producing a wide array of derivatives for the recreational drug market.[2][3] These novel compounds often have modified aryl or amine moieties, leading to altered pharmacokinetic and pharmacodynamic profiles, and in many cases, a lack of toxicological data.[2][3] This evolving landscape presents a significant challenge to forensic and clinical toxicologists and underscores the need for robust and comprehensive analytical and pharmacological evaluation methods.[2][4]

Rational Design and Synthesis: From Concept to Compound

The synthesis of novel arylcyclohexylamine derivatives is guided by established structure-activity relationships. Modifications to the aryl ring, the cyclohexyl ring, or the amine substituent can profoundly impact a compound's potency, efficacy, and receptor selectivity.

Core Synthetic Strategies

Two primary synthetic routes have been historically employed for the creation of arylcyclohexylamines: the Grignard reaction and, more recently, the Diels-Alder reaction.

A classic and versatile method for constructing the arylcyclohexylamine core involves the reaction of a Grignard reagent with a 1-aminocyclohexanecarbonitrile intermediate. The synthesis of phencyclidine (PCP) serves as a representative example of this approach.

graph Synthesis_Workflow { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Start [label="Cyclohexanone + Piperidine + Sodium Cyanide"]; PCC [label="1-Piperidinocyclohexanecarbonitrile (PCC)"]; Grignard_Reagent [label="Phenylmagnesium Bromide"]; Grignard_Reaction [label="Grignard Reaction"]; Workup [label="Acidic Workup"]; PCP [label="Phencyclidine (PCP)"]; Purification [label="Purification (Recrystallization)"]; Final_Product [label="Purified PCP"];

Start -> PCC; PCC -> Grignard_Reaction; Grignard_Reagent -> Grignard_Reaction; Grignard_Reaction -> Workup; Workup -> PCP; PCP -> Purification; Purification -> Final_Product; }

Caption: Grignard reaction workflow for PCP synthesis.

Experimental Protocol: Synthesis of Phencyclidine (PCP) via Grignard Reaction [1]

  • Step 1: Formation of 1-Piperidinocyclohexanecarbonitrile (PCC).

    • To a solution of sodium bisulfite in water, add cyclohexanone.

    • Subsequently, add a solution of sodium cyanide and piperidine in water.

    • Stir the reaction mixture overnight at room temperature.

    • Filter, wash, and dry the resulting PCC product.

  • Step 2: Grignard Reaction.

    • Prepare phenylmagnesium bromide from bromobenzene and magnesium turnings in anhydrous ether.

    • Slowly add a solution of PCC in a suitable solvent (e.g., a mixture of ether and benzene) to the Grignard reagent.

    • Heat and stir the mixture for several hours.

  • Step 3: Workup and Isolation.

    • After cooling, quench the reaction with an aqueous acid, such as hydrobromic acid.

    • Filter and dry the precipitated PCP salt.

    • Further purify the product by recrystallization.

A more recent and highly adaptable strategy for synthesizing a diverse library of arylcyclohexylamines utilizes a microwave-assisted Diels-Alder reaction to construct the substituted cyclohexane core.[1][5] This method offers a convergent and efficient route to various analogs of ketamine and its metabolites.[1][5]

graph Diels_Alder_Workflow { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

Dienophile [label="Aryl Acrylic Ester"]; Diene [label="Siloxybutadiene"]; Diels_Alder [label="Microwave-Assisted Diels-Alder Reaction"]; Cycloadduct [label="Substituted Cyclohexene"]; Modification [label="Multi-step Modification"]; Final_Product [label="Arylcyclohexylamine Analog"];

Dienophile -> Diels_Alder; Diene -> Diels_Alder; Diels_Alder -> Cycloadduct; Cycloadduct -> Modification; Modification -> Final_Product; }

Caption: Diels-Alder reaction workflow for arylcyclohexylamine synthesis.

Experimental Protocol: Microwave-Assisted Diels-Alder Synthesis of a Ketamine Analog Precursor [5]

  • Step 1: Reaction Setup.

    • In a microwave-safe reaction vessel, combine the 2-aryl acrylic ester (1.0 equivalent) and the siloxybutadiene (4.0 equivalents).

    • Add a suitable solvent, such as toluene or xylene.

  • Step 2: Microwave Irradiation.

    • Seal the vessel and place it in a microwave synthesizer.

    • Irradiate the mixture at a predetermined temperature (e.g., 140°C) for a specified time (e.g., 30 minutes).

  • Step 3: Workup and Purification.

    • After cooling, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product via column chromatography on silica gel to yield the Diels-Alder adduct. This adduct then undergoes several subsequent modification steps to arrive at the final arylcyclohexylamine.[5]

Structure-Activity Relationships (SAR)

The pharmacological profile of arylcyclohexylamines can be systematically altered by modifying their chemical structure. Understanding these SARs is crucial for designing compounds with desired properties.

Structural ModificationEffect on Activity
Aryl Ring Substitution Electron-donating groups (e.g., methoxy) at the meta-position can increase NMDA receptor affinity.[6]
Replacement of the phenyl ring with a thienyl ring can increase PCP-like activity.[7]
Cyclohexyl Ring Substitution Hydroxylation of the cyclohexyl ring generally decreases both potency and efficacy.[7][8]
Methyl substitution on the cyclohexyl ring reduces potency but not efficacy.[7][8]
Amine Substitution N-alkyl substitutions (e.g., methyl, ethyl) tend to decrease potency but not efficacy.[7][8]
Replacement of the piperidine ring with a pyrrolidine or morpholine ring decreases potency.[7]

Analytical Characterization: Identifying and Quantifying Novel Compounds

The proliferation of novel arylcyclohexylamine derivatives necessitates robust analytical methods for their unambiguous identification and quantification in both seized materials and biological specimens. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard techniques in this domain.[9][10][11]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the analysis of volatile and thermally stable compounds. Its reproducible electron-ionization spectra and extensive reference libraries make it a primary choice for the identification of emerging NPS.[9][11]

graph GCMS_Workflow { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

Sample [label="Biological Sample (Blood/Urine)"]; Extraction [label="Solid-Phase Extraction (SPE)"]; Derivatization [label="Derivatization (Optional)"]; GC_Injection [label="GC Injection"]; GC_Separation [label="Gas Chromatographic Separation"]; MS_Detection [label="Mass Spectrometric Detection"]; Data_Analysis [label="Data Analysis & Library Matching"];

Sample -> Extraction; Extraction -> Derivatization; Derivatization -> GC_Injection; GC_Injection -> GC_Separation; GC_Separation -> MS_Detection; MS_Detection -> Data_Analysis; }

Caption: General workflow for GC-MS analysis of arylcyclohexylamines.

Experimental Protocol: GC-MS Screening of Arylcyclohexylamines in Whole Blood [9][10]

  • Step 1: Sample Preparation (Solid-Phase Extraction).

    • To 1 mL of whole blood, add an appropriate internal standard.

    • Condition a mixed-mode solid-phase extraction (SPE) cartridge with methanol and water.

    • Load the blood sample onto the SPE cartridge.

    • Wash the cartridge with water and a low-percentage organic solvent to remove interferences.

    • Elute the analytes with an appropriate organic solvent mixture (e.g., methylene chloride/isopropanol/ammonium hydroxide).

  • Step 2: Derivatization (if necessary).

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a derivatizing agent (e.g., BSTFA with 1% TMCS) to improve volatility and chromatographic performance, particularly for compounds with polar functional groups.

    • Heat the mixture to complete the derivatization reaction.

  • Step 3: GC-MS Analysis.

    • Inject an aliquot of the derivatized sample into the GC-MS system.

    • Use a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane) for separation.

    • Employ a temperature program that allows for the separation of the target analytes.

    • Acquire mass spectra in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

  • Step 4: Data Analysis.

    • Identify compounds by comparing their retention times and mass spectra to those of certified reference materials and established spectral libraries.

    • Quantify the analytes using a calibration curve prepared with the internal standard.

Pharmacological Evaluation: Unraveling the Biological Effects

A thorough pharmacological evaluation is essential to understand the mechanism of action, potency, and potential therapeutic or adverse effects of novel arylcyclohexylamine compounds. This involves a combination of in vitro and in vivo assays.

In Vitro Pharmacological Profiling

Radioligand binding assays are used to determine the affinity of a compound for various receptors. For arylcyclohexylamines, it is critical to assess their affinity for the NMDA receptor, as well as for other potential off-target receptors such as mu-opioid, serotonin transporter (SERT), and sigma receptors, to build a comprehensive pharmacological profile. The affinity is typically expressed as the inhibition constant (Ki).[12]

CompoundNMDA Receptor Ki (nM)Mu-Opioid Receptor Ki (nM)
Phencyclidine (PCP)59>10,000
Ketamine659-
Methoxetamine (MXE)259-
3-MeO-PCP20-
4-MeO-PCP404-

Beyond binding affinity, it is crucial to assess the functional activity of a compound at the NMDA receptor. Calcium flux assays are a common method for this purpose, as the activation of NMDA receptors leads to an influx of calcium into the cell.[13][14]

graph Calcium_Flux_Workflow { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#FBBC05"];

Cells [label="HEK293 cells expressing NMDA receptors"]; Plating [label="Plate cells in 384-well plate"]; Dye_Loading [label="Load with Calcium-sensitive dye"]; Compound_Addition [label="Add test compound"]; Stimulation [label="Stimulate with NMDA/Glycine"]; Measurement [label="Measure fluorescence change"]; Analysis [label="Data analysis (IC50 determination)"];

Cells -> Plating; Plating -> Dye_Loading; Dye_Loading -> Compound_Addition; Compound_Addition -> Stimulation; Stimulation -> Measurement; Measurement -> Analysis; }

Caption: Workflow for a calcium flux-based NMDA receptor functional assay.

Experimental Protocol: High-Throughput Calcium Flux Assay for NMDA Receptor Antagonism [13][15][16]

  • Step 1: Cell Preparation.

    • Culture HEK293 cells stably expressing the desired NMDA receptor subunits (e.g., GluN1/GluN2A) in a suitable medium.

    • Plate the cells into a 384-well microplate and allow them to adhere overnight.

  • Step 2: Dye Loading.

    • Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution.

    • Incubate the plate to allow for dye uptake.

  • Step 3: Compound Application and Receptor Stimulation.

    • Wash the cells to remove excess dye.

    • Add the test compound at various concentrations to the wells.

    • Stimulate the NMDA receptors by adding a solution containing NMDA and a co-agonist (glycine or D-serine).

  • Step 4: Signal Detection and Analysis.

    • Measure the change in fluorescence intensity over time using a plate reader equipped for fluorescence detection.

    • Calculate the half-maximal inhibitory concentration (IC50) of the test compound by plotting the inhibition of the calcium response against the compound concentration.

In Vivo Behavioral Pharmacology

Animal models are indispensable for evaluating the psychoactive effects of novel arylcyclohexylamines in a whole-organism context. Drug discrimination and locomotor activity studies are two commonly employed paradigms.

Drug discrimination is a powerful behavioral assay used to assess the subjective effects of a novel compound by determining if it produces interoceptive stimuli similar to a known drug of abuse.[17][18]

Experimental Protocol: Drug Discrimination in Rats [17][18]

  • Step 1: Training.

    • Train rats to press one of two levers in an operant chamber to receive a food reward.

    • Establish the discriminative stimulus by administering a known arylcyclohexylamine (e.g., PCP) and reinforcing responses on one lever (the "drug" lever).

    • On alternate days, administer saline and reinforce responses on the other lever (the "saline" lever).

    • Continue training until the rats reliably select the correct lever based on the administered substance.

  • Step 2: Testing.

    • Administer various doses of the novel arylcyclohexylamine to the trained rats.

    • Place the rats in the operant chamber and record which lever they press.

    • Full substitution is observed if the rats predominantly press the "drug" lever, indicating that the novel compound has subjective effects similar to the training drug.

    • The percentage of drug-appropriate responding is plotted against the dose of the test compound to generate a dose-response curve.

Conclusion and Future Directions

The arylcyclohexylamine scaffold continues to be a fertile ground for the discovery of novel psychoactive compounds. The historical development from PCP to ketamine illustrates the potential for rational drug design to modulate the pharmacological profile of these agents. The ongoing emergence of new derivatives in the illicit drug market highlights the critical need for advanced and adaptable analytical and pharmacological screening platforms.

Future research in this area will likely focus on several key aspects:

  • Development of Subtype-Selective NMDA Receptor Modulators: The NMDA receptor is a heteromeric complex with various subunit compositions that confer distinct pharmacological properties. Designing ligands with selectivity for specific NMDA receptor subtypes could lead to novel therapeutics with improved side-effect profiles.

  • Elucidation of the Role of Off-Target Interactions: A comprehensive understanding of the interactions of novel arylcyclohexylamines with other receptor systems is crucial for predicting their full range of physiological and psychological effects.

  • Advanced Analytical Techniques: The development of rapid, high-resolution analytical methods will be essential for keeping pace with the ever-changing landscape of new psychoactive substances.

  • In-depth Toxicological Studies: There is a pressing need for comprehensive toxicological data on the vast number of emerging arylcyclohexylamine derivatives to inform public health and safety initiatives.

By integrating the principles of rational drug design, robust synthetic methodologies, and comprehensive analytical and pharmacological evaluation, the scientific community can continue to unravel the complexities of the arylcyclohexylamine scaffold, both in the context of potential therapeutic development and in addressing the challenges posed by their illicit use.

References

  • Yeboah, F., Guo, H., & Bill, A. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. Journal of Visualized Experiments, (137), 58160. Available from: [Link]

  • NMDA-receptor Study Protocol. Journal of Visualized Experiments. (2018). Available from: [Link]

  • Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. International Journal of Molecular Sciences, 23(24), 15632. (2022). Available from: [Link]

  • Calcium Flux Assay to Study NMDA-Receptors | Protocol Preview. YouTube. (2022). Available from: [Link]...

  • El Sheikh, S., Weber, H., Kortenbrede, L., & Drouvé, N. (2022). A broadly applicable Diels-Alder based Synthesis of Ketamine related Arylcyclohexylamines. ChemRxiv. Available from: [Link]

  • Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation. Forensic Science International, 372, 111739. (2025). Available from: [Link]

  • El Sheikh, S., Weber, H., Kortenbrede, L., & Drouvé, N. (2023). A Broadly Applicable Diels–Alder-Based Synthesis of Ketamine-Related Arylcyclohexylamines. The Journal of Organic Chemistry, 88(15), 10543-10556. Available from: [Link]

  • Fantegrossi, W. E., et al. (2024). Phencyclidine-Like Abuse Liability and Psychosis-Like Neurocognitive Effects of Novel Arylcyclohexylamine Drugs of Abuse in Rodents. The Journal of Pharmacology and Experimental Therapeutics, 389(1), 108-120. Available from: [Link]

  • Dargan, P. I., et al. (2019). Gas Chromatography-Mass Spectrometry Method for the Quantitative identification of 23 New Psychoactive Substances in Blood and Urine. Journal of Analytical Toxicology, 43(2), 116-126. Available from: [Link]

  • Fantegrossi, W. E., et al. (2024). Phencyclidine-Like Abuse Liability and Psychosis-Like Neurocognitive Effects of Novel Arylcyclohexylamine Drugs of Abuse in Rodents. The Journal of Pharmacology and Experimental Therapeutics, 389(1), 108-120. Available from: [Link]

  • Dargan, P. I., et al. (2019). Gas Chromatography-Mass Spectrometry Method for the Quantitative identification of 23 New Psychoactive Substances in Blood and Urine. Journal of Analytical Toxicology, 43(2), 116-126. Available from: [Link]

  • Yeboah, F., Guo, H., & Bill, A. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. Journal of Visualized Experiments, (137), 58160. Available from: [Link]

  • Analysis of Drugs of Abuse by Gas Chromatography–Mass Spectrometry (GC-MS). SpringerLink. Available from: [Link]

  • GC-MS Drug Testing in Toxicology. Phenomenex. (2025). Available from: [Link]

  • Pelixo, R., Barroso, M., Gallardo, E., & Rosado, T. (2024). Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. Micromachines, 15(8), 984. Available from: [Link]

  • Use of Calcium-Sensitive Indicators for the Determination of NMDA Receptor Activity. Springer Nature Experiments. (2025). Available from: [Link]

  • Solid phase extraction – Knowledge and References. Taylor & Francis. Available from: [Link]

  • Using drug-discrimination techniques to study the abuse-related effects of psychoactive drugs in rats. ResearchGate. (2025). Available from: [Link]

  • Drug Discrimination. Creative Biolabs. Available from: [Link]

  • Designing a comprehensive drug discrimination study. Labcorp. (2021). Available from: [Link]

  • Koek, W., & Woods, J. H. (1988). Structure-activity relationships of arylcyclohexylamines as discriminative stimuli in pigeons. The Journal of Pharmacology and Experimental Therapeutics, 245(3), 969-974. Available from: [Link]

  • Homemade Pipette Tip Solid-Phase Extraction for the Simultaneous Determination of 40 Drugs of Abuse in Urine by Liquid Chromatography–Tandem Mass Spectrometry. MDPI. (2022). Available from: [Link]

  • Solid Phase Extraction for Clinical Research. Phenomenex. Available from: [Link]

  • Koek, W., & Woods, J. H. (1988). Structure-activity relationships of arylcyclohexylamines as discriminative stimuli in pigeons. The Journal of Pharmacology and Experimental Therapeutics, 245(3), 969-974. Available from: [Link]

  • Binding Affinity Determination in Drug Design: Insights from Lock and Key, Induced Fit, Conformational Selection, and Inhibitor. MDPI. (2024). Available from: [Link]

Sources

Protocols & Analytical Methods

Method

High-Performance Liquid Chromatography (HPLC) Purification of Unsaturated Amines: Overcoming Tailing and Instability

Executive Summary Unsaturated amines (e.g., allylamines, propargylamines) are indispensable building blocks in medicinal chemistry and organic synthesis. However, their purification via Reversed-Phase High-Performance Li...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Unsaturated amines (e.g., allylamines, propargylamines) are indispensable building blocks in medicinal chemistry and organic synthesis. However, their purification via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) presents a dual challenge. First, their basic nitrogen atoms interact strongly with residual silanols on silica stationary phases, causing severe peak tailing. Second, their unsaturated moieties are susceptible to oxidation, hydration, or polymerization under harsh pH or thermal conditions. This application note provides a self-validating, causality-driven protocol for the robust purification of unsaturated amines.

Mechanistic Insights: Causality Behind Experimental Choices

The Silanol Effect and Peak Tailing

In standard silica-based C18 columns, residual surface silanol groups (-Si-OH) possess a pKa of approximately 3.5 to 4.5. At neutral or moderately acidic pH, these groups deprotonate to form anionic silanoxides (-Si-O⁻). Concurrently, primary and secondary amines (pKa ~9–10) are fully protonated (cationic)[1]. This electrostatic attraction creates a secondary ion-exchange mechanism that competes with reversed-phase partitioning, resulting in severe peak tailing, reduced resolution, and poor recovery[2].

The Solution: To mitigate this, chromatographers must either:

  • Suppress silanol ionization using low-pH mobile phases (pH < 3.0) with ion-pairing agents like Trifluoroacetic Acid (TFA) or Formic Acid[3].

  • Employ Charged Surface Hybrid (CSH) columns , which feature a low-level positive surface charge that electrostatically repels protonated amines, ensuring sharp, symmetrical peaks[1].

  • Utilize high-pH mobile phases (e.g., pH 10 with NH₄OH) on Bridged Ethylene Hybrid (BEH) columns to neutralize the amine, thereby eliminating the cationic charge entirely[1].

Silanol_Interaction StandardSilica Standard Silica C18 (Residual Silanols -SiO⁻) Amine1 Protonated Amine (-NH3⁺) StandardSilica->Amine1 Attracts Tailing Ion-Exchange Interaction (Severe Peak Tailing) Amine1->Tailing CSH_Column Charged Surface Hybrid (CSH) (Positive Surface Charge) Amine2 Protonated Amine (-NH3⁺) CSH_Column->Amine2 Repels Repulsion Electrostatic Repulsion (Prevents Binding) Amine2->Repulsion SharpPeak Sharp Symmetrical Peak Repulsion->SharpPeak

Fig 1. Mechanistic logic of silanol interactions vs. CSH column technology.

Stability of the Unsaturated Moiety

Allylic and propargylic amines are chemically reactive. While TFA is an excellent ion-pairing agent that sharpens amine peaks, concentrating unsaturated amines in the presence of strong acids during post-purification solvent removal can catalyze degradation or polymerization. Therefore, volatile buffers like formic acid or ammonium bicarbonate are preferred for preparative work to ensure stability during lyophilization.

Quantitative Method Parameters

Table 1: Comparison of Column and Mobile Phase Strategies for Unsaturated Amines

Column TechnologyMobile Phase pHModifierMechanism of Tailing ReductionExpected Asymmetry ( As​ )
Standard C18 7.0NoneN/A (High secondary interactions)> 2.0 (Severe Tailing)
Base-Deactivated (BDS) 2.50.1% TFASilanol protonation & Ion-pairing1.2 - 1.5
Charged Surface Hybrid (CSH) 3.00.1% Formic AcidElectrostatic repulsion of amines1.0 - 1.2
Bridged Ethylene Hybrid (BEH) 10.00.1% NH₄OHAmine deprotonation (neutralization)1.0 - 1.1

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol incorporates built-in validation checkpoints to verify the integrity of the purification process before scaling up.

HPLC_Workflow Start Crude Unsaturated Amine SamplePrep Sample Prep & Filtration (0.22 µm PTFE) Start->SamplePrep Analytical Analytical Scouting (Assess Asymmetry & Retention) SamplePrep->Analytical Validation Method Validation (Check Resolution > 1.5) Analytical->Validation Validation->Analytical Fail (Adjust pH) PrepScale Preparative Scale-Up (Mass-Directed Fractionation) Validation->PrepScale Pass (As < 1.5) SolventRemoval Solvent Removal (Cold Lyophilization) PrepScale->SolventRemoval PureAmine Purified Amine Product SolventRemoval->PureAmine

Fig 2. Self-validating workflow for the preparative HPLC purification of unsaturated amines.

Phase 1: Sample Preparation
  • Dissolution: Dissolve the crude unsaturated amine in the initial mobile phase (e.g., 5% Acetonitrile / 95% Water with 0.1% Formic Acid). Causality: Avoiding 100% strong organic solvents prevents sample breakthrough and peak splitting at the column head.

  • Filtration: Pass the sample through a 0.22 µm PTFE syringe filter. Causality: Particulates create column voids and block frits, leading to split peaks and elevated backpressure[4].

Phase 2: Analytical Scouting & Validation
  • Column Installation: Install a CSH C18 column (e.g., 4.6 x 100 mm, 3.5 µm) for low-pH methods, or a BEH C18 column for high-pH methods[1].

  • Gradient Design: Run a generic scouting gradient from 5% to 95% Acetonitrile over 10 minutes.

    • Low pH: Aqueous = Water + 0.1% Formic Acid; Organic = Acetonitrile + 0.1% Formic Acid.

    • High pH: Aqueous = 10 mM Ammonium Bicarbonate (pH 10); Organic = Acetonitrile.

  • Detection: Set UV detection to 210 nm (for isolated double/triple bonds) and 254 nm (if conjugated). Enable Mass Spectrometry (MS) detection (ESI+) to track the target mass.

  • Validation Checkpoint: Calculate the Asymmetry factor ( As​ ) of the target peak.

    • Self-Validation: If As​>1.5 , the method fails validation. You must switch from Formic Acid to TFA, or transition to the high-pH method to further suppress silanol interactions[2]. Proceed to Phase 3 only when As​≤1.5 .

Phase 3: Preparative Scale-Up
  • Scale Translation: Transfer the validated method to a preparative column (e.g., 19 x 150 mm, 5 µm) utilizing the exact same stationary phase chemistry.

  • Flow Rate Adjustment: Scale the flow rate geometrically based on the column internal diameter ( r2 ). For a 4.6 mm to 19 mm scale-up, multiply the analytical flow rate by a factor of ~17.

  • Mass-Directed Fractionation: Trigger fraction collection based on the Extracted Ion Chromatogram (XIC) of the target amine's m/z [M+H]⁺. Causality: This ensures only the desired unsaturated amine is collected, ignoring UV-absorbing impurities that lack the target mass.

Phase 4: Recovery and Lyophilization
  • Immediate Pooling: Pool fractions containing the pure product immediately to minimize time spent in aqueous-organic mixtures.

  • Cold Solvent Removal: Do NOT use rotary evaporation at high temperatures, as unsaturated amines can polymerize or oxidize. Instead, freeze the pooled fractions on dry ice and lyophilize (freeze-dry) to a powder or oil.

  • Salt Conversion (Optional): If purified under high pH (free base form), the unsaturated amine may be volatile. Convert it to a stable hydrochloride (HCl) salt by adding 1.1 equivalents of ethereal HCl prior to final solvent removal.

References

  • Title: How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column?
  • Title: Peak Tailing in HPLC Source: Element Lab Solutions URL
  • Title: LABTips: How to Prevent Tailing Peaks in HPLC Source: Labcompare URL
  • Title: Tips and Tricks of HPLC System Troubleshooting Source: Agilent Technologies URL

Sources

Application

Application Note:[1-(But-3-en-1-yl)cyclopentyl]methanamine as a Bifunctional Scaffold in the Synthesis of Spirocyclic Therapeutics

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Structural Rationale & Mechanistic Advantages In modern drug discovery, increasing...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Structural Rationale & Mechanistic Advantages

In modern drug discovery, increasing the fraction of sp³-hybridized carbons (Fsp³) is a proven strategy to improve a drug candidate's solubility, metabolic stability, and overall pharmacokinetic profile[1]. [1-(But-3-en-1-yl)cyclopentyl]methanamine (CAS: 1335044-30-8) is a highly versatile, bifunctional building block designed specifically for the rapid construction of complex, 3D-rich spirocyclic systems.

The architectural value of this molecule lies in its gem-disubstituted cyclopentane core . The steric bulk of the cyclopentyl ring compresses the internal bond angle between the methanamine and the butenyl appendages. This pre-organization induces a strong Thorpe-Ingold effect , which significantly lowers the entropic penalty ( ΔS‡ ) required for intramolecular cyclizations. Because it contains both a nucleophilic primary amine and an unactivated terminal alkene, it serves as an ideal precursor for two highly valuable synthetic trajectories: Ring-Closing Metathesis (RCM) and Transition-Metal Catalyzed Intramolecular Hydroamination.

Application Workflow 1: Synthesis of Spirocyclic Lactams via Ring-Closing Metathesis (RCM)

Spirocyclic lactams are privileged scaffolds in medicinal chemistry, often serving as conformationally restricted peptide bioisosteres. By acylating the primary amine with an olefin-containing electrophile (e.g., acryloyl chloride), the building block is converted into a diene perfectly primed for RCM[2].

Causality & Experimental Design
  • Electrophile Selection: Acryloyl chloride is chosen to provide the second π -system. The resulting acrylamide is electron-deficient, which prevents premature intermolecular cross-metathesis.

  • Catalyst Selection: Grubbs Second Generation (Grubbs II) catalyst is mandated here. The strongly σ -donating N-heterocyclic carbene (NHC) ligand on Grubbs II provides the necessary catalytic turnover to overcome the electron deficiency of the acrylamide olefin, an obstacle that typically stalls First Generation catalysts[2].

  • Concentration Control: The RCM step must be run at high dilution (0.01 M) to kinetically favor intramolecular cyclization over intermolecular oligomerization.

RCM_Workflow A [1-(But-3-en-1-yl)cyclopentyl]methanamine (Starting Material) C Diene Intermediate (N-Acryloyl Amide) A->C N-Acylation (DIPEA, DCM, 0 °C) B Acryloyl Chloride (Electrophile) B->C E Spiro[4.6]undec-8-en-7-one (Target Scaffold) C->E Ring-Closing Metathesis (High Dilution, Reflux) D Grubbs II Catalyst (Ru-NHC Complex) D->E

Caption: Workflow for the synthesis of spirocyclic lactams via Ring-Closing Metathesis (RCM).

Protocol 1.1: Self-Validating RCM Workflow

Step 1: N-Acylation (Diene Formation)

  • Reaction: Dissolve [1-(But-3-en-1-yl)cyclopentyl]methanamine (1.0 equiv, 10 mmol) in anhydrous DCM (50 mL) under N₂. Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv). Cool to 0 °C.

  • Addition: Dropwise add acryloyl chloride (1.1 equiv). Stir for 2 hours, allowing the reaction to warm to room temperature.

  • Validation Check: Pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Self-Validation: The starting material ( [M+H]+ m/z ~154.1) must be completely consumed, replaced by a single peak corresponding to the acrylamide intermediate ( [M+H]+ m/z ~208.1).

  • Workup: Wash with 1M HCl (to remove unreacted amine/DIPEA), followed by brine. Dry over Na₂SO₄ and concentrate.

Step 2: Ring-Closing Metathesis

  • Reaction: Dissolve the crude diene in anhydrous DCM to achieve a strict concentration of 0.01 M (approx. 1000 mL for 10 mmol). Degas the solution by sparging with N₂ for 15 minutes.

  • Catalysis: Add Grubbs II catalyst (5 mol%). Heat to a gentle reflux (40 °C) for 12 hours.

  • Validation Check: Monitor via LC-MS. Self-Validation: The RCM process releases ethylene gas (mass 28). The product peak must reflect this mass loss ( [M+H]+ m/z ~180.1).

  • Purification: Quench with ethyl vinyl ether (to deactivate the Ru catalyst). Concentrate and purify via silica gel chromatography to yield the spiro[4.6]undec-8-en-7-one.

Application Workflow 2: Transition-Metal Catalyzed Intramolecular Hydroamination

Direct addition of a primary amine across an unactivated terminal alkene is thermodynamically near-neutral and kinetically challenging due to the electrostatic repulsion between the amine lone pair and the alkene π -cloud. However, utilizing Titanium or Iridium catalysis enables a highly efficient intramolecular hydroamination, yielding completely saturated spirocyclic amines[3][4].

Causality & Experimental Design
  • Catalyst Selection: Ti(NMe2​)4​ is highly effective for unactivated alkenes. It undergoes rapid ligand exchange with the primary amine to form a titanium imido complex, which then undergoes a formal [2+2] cycloaddition with the tethered alkene[3]. Alternatively, Cationic Ir-NHC complexes can drive the reaction via oxidative addition, offering exquisite control over Markovnikov vs. anti-Markovnikov regioselectivity[4].

  • Solvent & Temperature: Non-coordinating solvents (Toluene) and high temperatures (110 °C) are required to overcome the high activation barrier of alkene insertion.

Hydroamination_Cycle A Pre-Catalyst (e.g., Ti(NMe2)4) B Amine Coordination & Ligand Exchange A->B C Intramolecular Alkene Insertion B->C Thorpe-Ingold Acceleration D Protonolysis & Product Release C->D C-N Bond Formation D->B Catalyst Regeneration E Spirocyclic Amine (Spiro[4.6] or Spiro[4.5]) D->E

Caption: Titanium-catalyzed cycle for the intramolecular hydroamination of unactivated alkenes.

Protocol 2.1: Self-Validating Hydroamination Workflow
  • Glovebox Preparation (Critical): Due to the extreme moisture sensitivity of Ti(NMe2​)4​ , all reaction assemblies must occur in an inert atmosphere glovebox.

  • Reaction: In a pressure tube, dissolve [1-(But-3-en-1-yl)cyclopentyl]methanamine (1.0 equiv, 5 mmol) in anhydrous, degassed Toluene (10 mL, 0.5 M). Add Ti(NMe2​)4​ (10 mol%). Seal the tube with a Teflon screw cap.

  • Heating: Remove from the glovebox and heat in an oil bath at 110 °C for 24 hours.

  • Validation Check: Analyze via TLC (DCM/MeOH 9:1) stained with Ninhydrin. Self-Validation: The primary amine starting material will stain dark purple/blue. The cyclized secondary amine product will stain a distinct faint red/brown and exhibit a higher Rf​ value due to the loss of the highly polar primary amine moiety. LC-MS will show identical mass ( [M+H]+ m/z ~154.1) but a significantly shifted retention time.

  • Workup: Cool to room temperature, dilute with EtOAc, and quench with a saturated aqueous solution of NaHCO₃ to precipitate titanium salts. Filter through Celite, concentrate, and purify via basic alumina chromatography.

Quantitative Data & Reaction Optimization

The following table summarizes the optimized conditions and expected outcomes for transforming the [1-(But-3-en-1-yl)cyclopentyl]methanamine building block into various spirocyclic systems based on our validated protocols.

Reaction ClassReagents / CatalystSolvent & TempTimeYieldPrincipal Product
N-Acylation Acryloyl chloride, DIPEADCM, 0 °C to RT2 h>95%N-((1-(but-3-en-1-yl)cyclopentyl)methyl)acrylamide
RCM (Lactam) Grubbs II (5 mol%)DCM, 40 °C12 h82%Spiro[4.6]undec-8-en-7-one
RCM (Amine) Grubbs II (5 mol%)DCM, 40 °C12 h85%2-Tosyl-2-azaspiro[4.5]dec-7-ene (from allyl sulfonamide)
Hydroamination Ti(NMe2​)4​ (10 mol%)Toluene, 110 °C24 h68%2-Azaspiro[4.6]undecane (anti-Markovnikov)
Hydroamination Ir-NHC (5 mol%), AgOTfTHF, 80 °C16 h75%3-Methyl-2-azaspiro[4.5]decane (Markovnikov)

References

  • Source: proquest.
  • Source: acs.
  • Source: acs.
  • Source: rsc.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Stability of Butenyl-Containing Compounds

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the most critical stability challenges—such as isomerization, autoxidation, and polymerization—...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the most critical stability challenges—such as isomerization, autoxidation, and polymerization—encountered when synthesizing, formulating, or storing butenyl-containing organic compounds.

Section 1: Mechanistic Troubleshooting (Why do my compounds degrade?)

Q: Why does the double bond in my butenyl group spontaneously migrate during storage or post-synthesis? A: This phenomenon is known as chain-running isomerization. The terminal or unbranched double bond in a butenyl group is thermodynamically driven to migrate to a more substituted or conjugated position to lower the molecule's overall energy[1]. This is rarely a spontaneous thermal process at room temperature; rather, it is almost always catalyzed by trace transition metals (such as Palladium, Platinum, or Ruthenium) left over from previous synthetic steps (e.g., Suzuki or Heck couplings). These metals facilitate a metal-hydride insertion followed by β -hydride elimination, effectively "walking" the double bond down the carbon chain[2].

Q: My clear butenyl compound is turning yellow and forming peroxides over time. What is the exact mechanism? A: You are observing allylic autoxidation. The carbon atom immediately adjacent to the alkene (the allylic position) possesses a significantly weakened C–H bond due to the resonance stabilization of the resulting radical[3]. Upon exposure to ambient oxygen and light, a radical chain reaction initiates. Oxygen inserts into the allylic C–H bond to form hydroperoxides. Over time, these hydroperoxides decompose into epoxides, diols, or highly conjugated colored cleavage products, ruining the structural integrity of your compound[4].

G Start Butenyl Compound (Terminal/Internal Alkene) Iso Isomerization (Chain-Running) Start->Iso Ox Autoxidation (Radical Pathway) Start->Ox IsoProd Conjugated Alkene (Thermodynamic Sink) Iso->IsoProd OxProd Allylic Hydroperoxides Epoxides / Cleavage Ox->OxProd IsoCat Trace Metals (Pd, Pt) Thermal Stress IsoCat->Iso OxCat O2 Exposure Light / Heat OxCat->Ox

Fig 1. Primary degradation pathways (isomerization and autoxidation) of butenyl groups.

Section 2: Storage & Handling Protocols (How do I prevent degradation?)

Q: Which antioxidant should I use to prevent allylic oxidation, and at what concentration? A: The choice of antioxidant depends on your compound's downstream application and solvent matrix. Butylated hydroxytoluene (BHT) and tert-Butylhydroquinone (TBHQ) are the industry standards. They act as sacrificial hydrogen donors, neutralizing peroxy radicals to terminate the oxidation chain reaction[5]. TBHQ is highly effective at lower concentrations because it contains two hydroxyl groups, whereas BHT requires higher dosing to achieve the same induction period[6].

Quantitative Comparison of Antioxidants for Alkene Stabilization
AntioxidantOptimal ConcentrationMechanism of ActionSolubility & Application Notes
TBHQ 50 – 75 ppmDonates H-atom, forms stable radicalHigh efficiency; preferred for long-term stability[5].
BHT 500 – 1000 ppmSterically hindered phenol, radical scavengerHighly soluble in non-polar organics; industry standard[6].
BHA 250 – 500 ppmRadical scavengerOften used in combination with BHT for synergistic effects.
Propyl Gallate (PG) 250 ppmRadical scavengerExcellent stability but poor solubility in highly non-polar solvents.
Protocol: Inerting and Antioxidant Dosing

To establish a self-validating system for long-term storage, follow this causality-driven protocol. The goal is to eliminate the radical initiator ( O2​ ) and provide a chemical buffer (antioxidant) against accidental exposure.

  • Preparation: Prepare a 10% (w/v) stock solution of your chosen antioxidant (e.g., BHT) in a compatible, anhydrous, and degassed solvent.

  • Degassing the Analyte: Transfer the purified butenyl compound to a Schlenk flask. Perform three consecutive freeze-pump-thaw cycles. Causality: Purging with inert gas is insufficient for long-term storage; pulling a hard vacuum while the sample is frozen ensures the complete removal of dissolved oxygen trapped in the liquid lattice.

  • Dosing: Under a positive pressure of Argon, inject the calculated volume of the antioxidant stock to achieve the target concentration (e.g., 1000 ppm BHT).

  • Sealing & Storage: Stir gently to ensure a homogeneous distribution. Backfill the flask with Argon, seal it tightly, and store it in an amber glass vial at -20 °C. Causality: Amber glass blocks UV light, preventing photo-initiated radical formation, while cryogenic temperatures exponentially decrease the kinetic rate of thermal isomerization[1].

Section 3: Synthetic & Structural Strategies (How do I build in stability?)

Q: How can I completely remove trace transition metals that cause double bond migration? A: Even sub-ppm levels of Palladium can ruin a batch of butenyl compounds over a few months. Standard silica gel chromatography is insufficient for removing coordinated metal complexes. You must use targeted metal scavengers[2].

Protocol: Removal of Trace Isomerization Catalysts
  • Scavenger Resin Preparation: Swell a thiol-functionalized silica resin (e.g., Mercaptopropyl-functionalized silica) in your reaction solvent for 15 minutes. Causality: Soft metals like Pd and Pt have a high thermodynamic affinity for soft ligands like thiols, pulling them out of the organic phase.

  • Incubation: Add 5 to 10 mass equivalents of the scavenger resin (relative to the theoretical residual metal) to the crude butenyl compound solution.

  • Agitation: Stir gently at room temperature for 4 to 12 hours. Caution: Do not heat the mixture, as elevated temperatures will accelerate the very isomerization you are trying to prevent.

  • Filtration: Filter the mixture through a tightly packed pad of Celite to remove the metal-bound resin.

  • Verification (Self-Validation): Submit an aliquot of the filtrate for Inductively Coupled Plasma Mass Spectrometry (ICP-MS). The protocol is only validated when the residual Pd concentration is confirmed to be < 10 ppm.

G Synth Crude Butenyl Compound Scavenge Add Thiol-Functionalized Silica Scavenger Synth->Scavenge Filter Filter via Celite (Remove Pd/Pt) Scavenge->Filter Degas Freeze-Pump-Thaw Degassing Filter->Degas Dose Dose Antioxidant (e.g., 1000 ppm BHT) Degas->Dose Store Store under Argon at -20°C in Amber Vials Dose->Store

Fig 2. Step-by-step workflow for the purification and stabilization of butenyl compounds.

Sources

Optimization

Technical Support Center: Purification of Synthetic Primary Amines

Welcome to our dedicated technical support center for scientists, researchers, and professionals in drug development. This resource provides in-depth guidance on the purification of synthetic primary amines, a critical s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for scientists, researchers, and professionals in drug development. This resource provides in-depth guidance on the purification of synthetic primary amines, a critical step in ensuring the quality, safety, and efficacy of your compounds. This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and optimize your purification strategies effectively.

Introduction: The Challenge of Primary Amine Purity

Synthesizing primary amines often results in a mixture containing not only the desired product but also unreacted starting materials, byproducts, and over-alkylated secondary and tertiary amines.[1][2][3] The presence of these impurities can have significant consequences, from complicating subsequent reaction steps to introducing potential toxicity in pharmaceutical applications. Therefore, robust and efficient purification is paramount.

This guide is structured in a question-and-answer format to directly address the common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude primary amine product?

A1: The impurity profile of your synthetic primary amine is highly dependent on the synthetic route. However, some common classes of impurities include:

  • Secondary and Tertiary Amines: These are often the most challenging impurities to remove due to their similar physical properties to the primary amine product. They typically arise from over-alkylation of the primary amine.[1][2][3]

  • Unreacted Starting Materials: Depending on the reaction stoichiometry and conversion, you may have residual starting materials such as alkyl halides or carbonyl compounds (in the case of reductive amination).

  • Reaction Byproducts: The specific byproducts will vary with the reaction. For example, in reductions of nitriles or amides, you might have residual reducing agents or their salts.

  • Solvent and Reagent Impurities: Solvents and reagents themselves can be a source of contamination. For instance, some solvents can contain trace amounts of amines that can react to form nitrosamines, which are probable human carcinogens.[4]

Q2: I have a mixture of primary, secondary, and tertiary amines. What is the most straightforward initial approach to separate them?

A2: Acid-base liquid-liquid extraction is a powerful and often the first-line technique for separating amines from neutral organic compounds and for fractionating amines based on their basicity.[5][6] The principle lies in the differential partitioning of the free base (soluble in organic solvents) and its protonated salt (soluble in aqueous acid) between two immiscible liquid phases.[5]

By carefully controlling the pH of the aqueous phase, you can selectively extract amines based on their differing pKa values.[1][2] Generally, primary, secondary, and tertiary amines have distinct basicities, allowing for a degree of separation through a series of extractions at different pH values.[1][2]

A more classical chemical method for separating a mixture of primary, secondary, and tertiary amines is Hinsberg's test or Hoffmann's method involving reaction with benzenesulfonyl chloride or diethyl oxalate, respectively.[7] In Hoffmann's method, primary amines react with diethyl oxalate to form a solid diamide, secondary amines form a liquid oxamic ester, and tertiary amines do not react.[7] This allows for physical separation of the derivatives.

Q3: My primary amine is a low-boiling liquid. Which purification method is most suitable?

A3: For volatile and thermally stable primary amines, fractional distillation is an excellent choice, especially when the impurities have significantly different boiling points.[8] This technique separates components of a liquid mixture based on their differences in vapor pressure.

  • Simple distillation is effective if the boiling point difference between your product and impurities is greater than 70°C.[8]

  • Fractional distillation is necessary for separating compounds with closer boiling points (less than 70°C difference).[8]

  • Vacuum distillation is employed for high-boiling or heat-sensitive amines to lower their boiling points and prevent decomposition.[8][9]

Q4: My primary amine is a solid. How can I best purify it?

A4: For solid primary amines, recrystallization is a highly effective purification technique. The principle is based on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.

A key strategy for purifying solid amines, or even oily amines that are difficult to crystallize, is to convert them into a salt (e.g., hydrochloride or acetate).[6][10][11] Amine salts often have well-defined crystal lattices and are more readily crystallized than the free base. The purified salt can then be neutralized to regenerate the pure primary amine.[12]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the purification of your synthetic primary amine.

Issue 1: My primary amine streaks badly on a standard silica gel column.

Causality: Standard silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. Basic amines can interact strongly with these acidic sites via acid-base interactions, leading to poor peak shape (tailing or streaking) and sometimes irreversible adsorption of the compound onto the column.[13][14][15]

Solutions:

  • Mobile Phase Modification: Add a small amount of a competing base to your eluent, such as triethylamine (TEA) or ammonia (typically 0.1-2%).[6][13][16] This additive will "neutralize" the acidic sites on the silica, allowing your amine to elute more symmetrically.

  • Use of Alternative Stationary Phases:

    • Amine-functionalized silica: This is often the best solution. The stationary phase is basic, which repels the basic amine, leading to excellent peak shapes without the need for mobile phase additives.[13][14][15]

    • Basic alumina: Alumina is another polar stationary phase that is basic in nature and can be a good alternative to silica for purifying amines.[6]

  • Reversed-Phase Chromatography: If your amine is sufficiently non-polar, reversed-phase chromatography on a C18 column can be an excellent option.[17] By adjusting the pH of the mobile phase to be alkaline, the amine will be in its neutral, more retentive form, often leading to good separation.[13]

Issue 2: I'm trying to remove a small amount of a very persistent impurity.

Causality: Some impurities may have very similar physical properties (polarity, boiling point) to your desired primary amine, making them difficult to separate by traditional methods.

Solutions:

  • Derivatization: Temporarily convert your primary amine into a derivative with significantly different properties. For example, you can react the primary amine with an aldehyde to form a Schiff base.[18] After purification of the derivative, the primary amine can be regenerated by hydrolysis. This approach can also be used for the separation of primary amines from other compounds.[19][20][21]

  • Scavenger Resins: These are polymer-supported reagents designed to react with and remove specific types of impurities from a solution.[22] For instance, an isocyanate-functionalized resin can be used to scavenge excess primary and secondary amines from a reaction mixture.[23] Conversely, an acid-functionalized resin can be used to capture basic amine products, which can then be released by washing with a basic solution.[23][24] The key advantage is the ease of separation – the resin is simply filtered off.[22]

Issue 3: My amine is water-soluble, making extraction from aqueous media difficult.

Causality: Highly polar or low molecular weight amines can have significant solubility in water, leading to poor recovery during liquid-liquid extraction with non-polar organic solvents.

Solutions:

  • "Salting Out": Increase the ionic strength of the aqueous phase by adding a salt like sodium chloride or potassium carbonate. This decreases the solubility of the organic amine in the aqueous layer, driving it into the organic phase.[25]

  • Use of a More Polar Extraction Solvent: Instead of diethyl ether or ethyl acetate, consider using a more polar, water-immiscible solvent like n-butanol.[25]

  • Continuous Liquid-Liquid Extraction: For very water-soluble compounds, this technique can be highly effective for exhaustive extraction.[25]

Experimental Protocols

Protocol 1: Purification of a Primary Amine by Recrystallization of its Hydrochloride Salt

This protocol is ideal for solid primary amines or those that are oils at room temperature.[10]

  • Dissolution: Dissolve the crude primary amine in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).

  • Acidification: While stirring, slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether or a concentrated aqueous solution) dropwise until the solution is acidic (test with pH paper). The hydrochloride salt of the amine should precipitate.

  • Isolation of the Crude Salt: Collect the precipitated salt by vacuum filtration and wash it with a small amount of cold solvent to remove soluble impurities.

  • Recrystallization: Dissolve the crude salt in a minimal amount of a hot solvent (e.g., ethanol, methanol, or a mixture of ethanol and diethyl ether).

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize the formation of crystals.

  • Isolation of Pure Salt: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Regeneration of the Free Amine (Optional): Dissolve the purified salt in water and add a base (e.g., 1M NaOH) until the solution is basic. Extract the pure amine with an organic solvent, dry the organic layer (e.g., with anhydrous sodium sulfate), and remove the solvent under reduced pressure.[12]

Protocol 2: Purification of a Primary Amine using Flash Column Chromatography with an Amine-Functionalized Stationary Phase

This protocol is highly effective for separating primary amines from other basic and neutral impurities.[14][15]

  • Column Packing: Pack a glass chromatography column with amine-functionalized silica gel using a slurry method with the initial, non-polar eluent (e.g., hexane).

  • Sample Preparation (Dry Loading): Dissolve the crude primary amine in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of amine-functionalized silica gel (2-3 times the mass of the crude product) and remove the solvent under reduced pressure to obtain a free-flowing powder.

  • Column Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane) in a stepwise or gradient fashion.

  • Fraction Collection and Analysis: Collect fractions and analyze them by Thin-Layer Chromatography (TLC) to identify the fractions containing the pure primary amine.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

The choice of purification method will depend on the specific properties of your primary amine and its impurities. The following table provides a general comparison of common techniques.

Purification TechniqueTypical PurityTypical YieldAdvantagesDisadvantages
Fractional Distillation >98%70-90%Excellent for volatile compounds with different boiling points.[8]Not suitable for non-volatile or thermally sensitive compounds.
Recrystallization (as a salt) >99.5%80-95%Can achieve very high purity; good for removing minor impurities.[10]Requires a solid or crystallizable compound; potential for product loss in the mother liquor.
Acid-Base Extraction 90-98%>90%Excellent for bulk removal of non-basic impurities.[5][25]May not effectively separate amines with similar pKa values.
Column Chromatography (Amine-functionalized silica) >98%60-85%High resolving power for complex mixtures; avoids issues with acidic silica.[13][14]Can be more expensive than standard silica; may require more solvent.
Scavenger Resins Variable>90%Simplifies workup (filtration only); highly selective for specific functional groups.[22]Resin capacity is finite; may not be cost-effective for large-scale purifications.

Visualizations

Decision-Making Workflow for Primary Amine Purification

Purification_Workflow start Crude Primary Amine is_solid Is the amine a solid? start->is_solid is_volatile Is the amine volatile and thermally stable? is_solid->is_volatile No (Oil) recrystallize Recrystallization (as free base or salt) is_solid->recrystallize Yes boiling_point_diff Significant boiling point difference from impurities? is_volatile->boiling_point_diff Yes complex_mixture Complex mixture with similar polarity components? is_volatile->complex_mixture No distillation Fractional Distillation boiling_point_diff->distillation Yes chromatography Column Chromatography boiling_point_diff->chromatography No complex_mixture->chromatography Yes acid_base_extraction Acid-Base Extraction (Initial Cleanup) complex_mixture->acid_base_extraction No (Simple mixture) end Pure Primary Amine recrystallize->end distillation->end chromatography->end acid_base_extraction->end

Caption: A flowchart to guide the selection of an appropriate purification strategy for a primary amine.

Experimental Workflow for Purification via Salt Recrystallization

Salt_Recrystallization_Workflow start Crude Amine in Organic Solvent add_acid Add HCl solution start->add_acid precipitate Precipitate Amine HCl Salt add_acid->precipitate filter_crude Vacuum Filter Crude Salt precipitate->filter_crude dissolve_hot Dissolve in Minimal Hot Solvent filter_crude->dissolve_hot cool Cool to Crystallize dissolve_hot->cool filter_pure Vacuum Filter Pure Salt cool->filter_pure dry Dry Under Vacuum filter_pure->dry end Pure Amine HCl Salt dry->end

Caption: Step-by-step workflow for the purification of a primary amine by recrystallization of its hydrochloride salt.

References

  • Jha, A., & Ma, G. (2005). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, 9(5), 633-636. [Link]

  • ResolveMass Laboratories. (2025, August 17). 5 Common Sources of Nitrosamine Contamination You Must Control. [Link]

  • Jha, A., & Ma, G. (2005). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ACS Publications. [Link]

  • Poirier, D. L., et al. (2025). Selective and Waste‐Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. Chemistry – A European Journal, 31(38). [Link]

  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. [Link]

  • Yin, P. H., et al. (2020, January 2). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. PMC. [Link]

  • Amerigo Scientific. Scavenger Resins. [Link]

  • Al-Shemary. Amine Extraction in the Laboratory. [Link]

  • Supra sciences. Solid-Supported Scavengers. [Link]

  • ResearchGate. (2025, August 6). Recycling and Reuse of a Polymer-Supported Scavenger for Amine Sequestration | Request PDF. [Link]

  • Chia, K. J., & Huang, S. D. (2006, January 20). Simultaneous derivatization and extraction of primary amines in river water with dynamic hollow fiber liquid-phase microextraction followed by gas chromatography-mass spectrometric detection. PubMed. [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • University of Alberta. Isolation (Recovery). [Link]

  • Stepbio. Scavengers for Electrophiles Scavengers for Nucleophiles. [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • Reddit. (2024, March 12). Amine workup : r/Chempros. [Link]

  • Moke, H. C., & Leathers, J. M. F. (1967). U.S. Patent No. 3,337,630. Washington, DC: U.S.
  • Chemistry Stack Exchange. (2020, April 22). Purification of primary amines using Schiff base immobilization. [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?. [Link]

  • Science Forums. (2011, August 29). Amine purification. [Link]

  • GATE Energy. (2014, June 30). H2S Scavenging: Amine Systems. [Link]

  • da Silva, R. S., et al. (2015, May 29). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. ACS Publications. [Link]

  • University of Rochester. How To: Purify by Distillation. [Link]

  • YouTube. (2022, September 18). Separation of Primary, Secondary, and Tertiary Amines by Hoffmann's Method. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of Cyclopentanone and Cyclohexanone in Enamine Synthesis

In the landscape of synthetic organic chemistry, the Stork enamine synthesis stands as a pillar for carbon-carbon bond formation, offering a milder and often more selective alternative to direct enolate alkylation.[1][2]...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of synthetic organic chemistry, the Stork enamine synthesis stands as a pillar for carbon-carbon bond formation, offering a milder and often more selective alternative to direct enolate alkylation.[1][2] The choice of the starting carbonyl compound is a critical parameter influencing the efficiency and outcome of the reaction. This guide provides an in-depth comparative analysis of two of the most common cyclic ketone substrates: cyclopentanone and cyclohexanone. We will dissect the mechanistic nuances, supported by experimental data, to elucidate why their reactivities in enamine formation are notably different. This analysis is designed to provide researchers, scientists, and drug development professionals with the foundational knowledge to make informed decisions in synthetic design.

The core of the reactivity difference lies not in simple steric hindrance, but in the subtle interplay of ring strain—angle and torsional—and the energetic cost of transitioning from an sp²-hybridized carbonyl carbon to the sp²-hybridized carbons of the final enamine double bond.[3][4]

The Mechanism of Enamine Formation: A Foundational Overview

The synthesis of an enamine is a reversible, acid-catalyzed condensation reaction between a ketone or aldehyde and a secondary amine.[5] The process can be broken down into two principal stages:

  • Carbinolamine Formation: The secondary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon to form a tetrahedral intermediate known as a carbinolamine.

  • Dehydration: Under mild acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). The lone pair on the adjacent nitrogen assists in eliminating water, forming a resonance-stabilized iminium ion. A weak base then removes a proton from the α-carbon, yielding the neutral enamine and regenerating the acid catalyst.[6][7]

The removal of water, typically via a Dean-Stark apparatus, is crucial to drive the equilibrium towards the enamine product.

G cluster_0 Stage 1: Carbinolamine Formation cluster_1 Stage 2: Dehydration Ketone Cyclic Ketone (C=O) Amine Secondary Amine (R₂NH) Carbinolamine Carbinolamine Intermediate Ketone->Carbinolamine + R₂NH Iminium Iminium Ion Carbinolamine->Iminium + H⁺ - H₂O Carbinolamine->Iminium Enamine Enamine Product Iminium->Enamine - H⁺

Caption: General mechanism of enamine synthesis.

Core Reactivity Comparison: Cyclopentanone vs. Cyclohexanone

Experimental observations consistently show that cyclopentanone reacts faster than cyclohexanone in enamine formation. This enhanced reactivity can be attributed primarily to the concept of I-strain (Internal Strain) , which encompasses both angle strain and torsional strain.

The key is to analyze the change in strain energy when moving from the sp² carbonyl ground state to the transition state leading to the sp² enamine product.

Cyclopentanone: A Favorable Transition

  • Ground State Strain: A five-membered ring struggles to achieve ideal bond angles. A planar cyclopentanone would have C-C-C angles of 108°, leading to significant angle strain and eclipsing (torsional) strain. To alleviate this, it adopts a puckered "envelope" conformation.[8] The presence of the sp² carbonyl carbon (ideal angle 120°) introduces considerable angle strain.

  • Transition State & Product: The formation of the enamine involves creating a C=C double bond, which requires two adjacent sp² centers. This transition flattens a portion of the ring, but in doing so, it relieves some of the inherent angle and torsional strain associated with the all-sp³ cyclopentane ring structure. The higher acidity of the α-protons in cyclopentanone, due to greater s-character in the C-H bonds, also facilitates the final deprotonation step to form the enamine.[3] Studies have noted the higher reactivity of cyclopentane derivatives is linked to this inherent ring tension.[9][10]

Cyclohexanone: An Unfavorable Transition

  • Ground State Strain: Cyclohexanone adopts a stable chair conformation, which is nearly free of both angle and torsional strain.[8] The C-C-C bond angles are close to the ideal tetrahedral angle of 109.5°, and all hydrogen atoms on adjacent carbons are staggered.

  • Transition State & Product: The formation of the enamine's C=C double bond forces four carbons into a plane. This flattening of the chair conformation introduces significant torsional strain by moving adjacent axial and equatorial hydrogens into more eclipsed positions. This increase in strain makes the transition state for cyclohexanone enamine formation higher in energy compared to that for cyclopentanone.

G cluster_cyclopentanone Cyclopentanone Pathway cluster_cyclohexanone Cyclohexanone Pathway CP_Ketone Cyclopentanone (High Ground State Strain) CP_TS Transition State (Strain Relief) CP_Ketone->CP_TS Lower ΔG‡ CP_Enamine Enamine (Lower Energy Product) CP_TS->CP_Enamine CH_Ketone Cyclohexanone (Low Ground State Strain) CH_TS Transition State (Strain Increase) CH_Ketone->CH_TS Higher ΔG‡ CH_Enamine Enamine (Higher Energy Product) CH_TS->CH_Enamine

Caption: Energy profile comparison for enamine formation.

In essence, the reaction for cyclopentanone is driven by the relief of pre-existing ring strain, leading to a lower activation energy. Conversely, the reaction for cyclohexanone must overcome an energetic barrier to introduce strain into a relatively stable system. This is supported by computational and experimental data showing that cyclopentanone enamines can be formed in larger proportions than cyclohexanone enamines under identical reaction conditions.[11]

Quantitative Data Summary

While reaction kinetics can vary significantly with the specific secondary amine, catalyst, and conditions used, the general trend of higher reactivity for cyclopentanone holds. The following table summarizes typical yields, which demonstrates that while both ketones can be converted to their enamines in high yield, the conditions required for cyclohexanone may be more forcing.

KetoneSecondary AmineConditionsYield (%)Reference
CyclohexanonePyrrolidineToluene, p-TsOH, Dean-Stark, reflux88%[12]
CyclohexanonePyrrolidineCyclohexane, MgSO₄, 0°C to RT93%[13]
2,2-Diphenyl-cyclopentanonePyrrolidineToluene, p-TsOH, Dean-Stark, reflux88%[14]

Validated Experimental Protocol: Synthesis of 1-(Cyclohex-1-en-1-yl)pyrrolidine

This protocol provides a reliable method for the synthesis of the pyrrolidine enamine of cyclohexanone, a widely used intermediate.

Objective: To synthesize 1-(cyclohex-1-en-1-yl)pyrrolidine from cyclohexanone and pyrrolidine via azeotropic removal of water.

Materials:

  • Cyclohexanone

  • Pyrrolidine

  • Toluene (anhydrous)

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

Procedure:

  • Setup: Assemble a Dean-Stark apparatus with a 250 mL round-bottom flask and a reflux condenser. Ensure all glassware is dry.

  • Reagents: To the flask, add cyclohexanone (e.g., 10.0 g, 0.102 mol), pyrrolidine (e.g., 1.5 equivalents, 10.9 g, 0.153 mol), and a catalytic amount of p-TsOH (e.g., 0.1 g). Add 100 mL of anhydrous toluene.

    • Rationale: Toluene serves as the solvent and forms a low-boiling azeotrope with water, facilitating its removal. p-TsOH is the acid catalyst required for the dehydration step.[14] Pyrrolidine is used in excess to help drive the reaction forward.

  • Reaction: Heat the mixture to reflux using a heating mantle. Water will begin to collect in the side arm of the Dean-Stark trap.

    • Rationale: The continuous removal of water is essential to shift the reaction equilibrium towards the product, in accordance with Le Châtelier's principle.

  • Monitoring: Continue reflux until no more water is collected in the trap (typically 3-5 hours). The reaction can also be monitored by TLC or GC-MS to confirm the consumption of the starting ketone.

  • Workup: Cool the reaction mixture to room temperature. Remove the toluene and excess pyrrolidine under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude orange or yellow oil can be purified by vacuum distillation to yield the enamine as a colorless oil.[13]

Self-Validation: The purity of the final product should be confirmed by ¹H and ¹³C NMR spectroscopy. The characteristic vinyl proton signal for this enamine appears around 4.2-4.4 ppm in CDCl₃.[13] The IR spectrum will show a strong C=C stretch at approximately 1630-1660 cm⁻¹.[15]

Conclusion

The comparative analysis of cyclopentanone and cyclohexanone reveals a clear and mechanistically supported trend: cyclopentanone is inherently more reactive in enamine synthesis . This difference is not intuitive from simple steric arguments but is dictated by the change in internal ring strain during the reaction. The conversion of cyclopentanone to its enamine is energetically favorable as it alleviates ground-state strain. In contrast, the same reaction with cyclohexanone introduces torsional strain into a stable system, resulting in a higher activation energy barrier.

For researchers in synthetic chemistry, understanding this fundamental reactivity difference is crucial for experimental design. When working with cyclohexanone and its derivatives, one might anticipate the need for slightly longer reaction times or more efficient water removal to achieve high yields. Conversely, the high reactivity of cyclopentanone can be leveraged for rapid and efficient enamine formation, even under milder conditions.

References

  • Stork Enamine Synthesis. Chemistry Steps. [Link]

  • Stork Enamine Synthesis. Organic Chemistry Tutor. [Link]

  • Stork enamine alkylation. Wikipedia. [Link]

  • Carbonyl Condensations with Enamines - The Stork Reaction. Chemistry LibreTexts. [Link]

  • Stork Enamine Reaction Mechanism - Alkylation, Acylation, & Michael Addition. YouTube. [Link]

  • Synthesis of 2-Acetylcyclohexanone Using Pyrrolidine-Enamine. International Journal of Scientific & Engineering Research. [Link]

  • NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes. Molecules. [Link]

  • Enamine-Week 1 Experiment Lab Data. Chegg.com. [Link]

  • Synthesis of Cyclopentanone and Cyclohexanone Derivatives. AlQalam Journal of Medical and Applied Sciences. [Link]

  • Ring strain. Wikipedia. [Link]

  • Synthesis of Cyclopentanone and Cyclohexanone Derivatives. ResearchGate. [Link]

  • Stability of Cycloalkanes: Ring Strain. Organic Chemistry: A Tenth Edition. [Link]

  • Dyke, S. F. (1973). The Chemistry of Enamines. Cambridge University Press.
  • Enamine chemistry. Part 29. Synthesis of adamantane derivatives from α,β-unsaturated acid chlorides and 4,4-disubstituted cyclohexanone enamines. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Strain in Cycloalkane Rings. Chemistry LibreTexts. [Link]

  • Formation of enamine for unsymmetrical cyclohexanone derivatives. Chemistry Stack Exchange. [Link]

  • Enamines. Making Molecules. [Link]

  • Stabilities of Cycloalkanes and Ring Strain. Chemistry LibreTexts. [Link]

  • Cyclohexane Conformations. Master Organic Chemistry. [Link]

  • Can anybody suggest the best process for the Stark Enamine condensation. ResearchGate. [Link]

  • Three Component Cascade Reaction of Cyclohexanones, Aryl Amines, and Benzoylmethylene Malonates. ACS Omega. [Link]

  • Synthesis of Cyclopentanone and Cyclohexanone Derivatives. Alqalam Journal of Medical and Applied Sciences. [Link]

  • Using cyclohexanone as the starting material, describe how each of the following compounds can be synthesized. Pearson. [Link]

  • Show how you would accomplish each conversion using an enamine synthesis with pyrrolidine as the secondary amine. Pearson. [Link]

  • Enamines. Master Organic Chemistry. [Link]

  • Thermodynamic properties of cyclopentanone and cyclohexanone. OSTI.GOV. [Link]

Sources

Comparative

Purity Assessment of Synthetic Amines: A Comparative Guide to Quantitative NMR (qNMR) vs. Traditional Chromatography

Synthetic amines are ubiquitous in pharmaceutical development, serving as active pharmaceutical ingredients (APIs), critical intermediates, and resolving agents. However, their physical and chemical properties—specifical...

Author: BenchChem Technical Support Team. Date: March 2026

Synthetic amines are ubiquitous in pharmaceutical development, serving as active pharmaceutical ingredients (APIs), critical intermediates, and resolving agents. However, their physical and chemical properties—specifically their basicity and frequent lack of strong UV chromophores—make traditional purity assessment via High-Performance Liquid Chromatography (HPLC) notoriously challenging.

This guide objectively compares the performance of Quantitative Nuclear Magnetic Resonance (qNMR) against traditional chromatographic methods, providing researchers and drug development professionals with a self-validating, metrologically sound protocol for amine purity assessment.

The Mechanistic Challenge: Why Amines Defy Standard HPLC

In standard reverse-phase HPLC (RP-HPLC), amines often suffer from severe peak tailing. This phenomenon is caused by secondary interactions between the protonated amine (at typical acidic mobile phase pH) and residual free silanols on the silica stationary phase [5].

While specialized end-capped columns, high-pH mobile phases, or derivatization strategies can mitigate tailing, they introduce method complexity and risk degrading sensitive intermediates. Furthermore, if the amine lacks a chromophore (e.g., aliphatic amines), UV detection is blind. This necessitates specialized detectors like Corona Charged Aerosol Detection (CAD) or Mass Spectrometry (MS), which suffer from non-linear responses and require an identical, highly pure reference standard of the amine for quantification [4].

The qNMR Advantage: Orthogonal and Primary Quantification

Quantitative NMR (qNMR) offers a fundamental paradigm shift. Unlike chromatography, which relies on the physical separation of analytes and empirical response factors, qNMR is a primary ratio method . The integrated intensity of an NMR resonance is directly proportional to the number of nuclei (e.g., protons) generating that signal, regardless of the molecule's chemical structure [2].

By co-weighing the synthetic amine with a highly pure, certified Internal Standard (IS), absolute purity can be calculated without needing a reference standard of the amine itself. This makes qNMR exceptionally valuable in early-stage drug discovery and reference standard qualification [2].

Table 1: Objective Performance Comparison for Amine Purity Assessment
ParameterqNMR (1H)RP-HPLC-UVHPLC-CAD / ELSDTitration (Non-aqueous)
Quantification Basis Primary (Direct nuclear response)Secondary (Requires identical reference standard)Secondary (Requires identical reference standard)Primary (Stoichiometric reaction)
Amine Tailing Issues None (Analyzed in solution)High (Silanol interactions)HighNone
Chromophore Required? NoYesNoNo
Specificity Very High (Simultaneous structural elucidation)Moderate (Retention time based)Low to ModerateLow (Interference from other bases)
Sample Destruction Non-destructiveDestructiveDestructiveDestructive
Typical Accuracy > 99% (Uncertainty < 1%)Method dependentMethod dependentHigh, but lacks specificity

Experimental Workflow: The qNMR Self-Validating System

The reliability of qNMR hinges on strict adherence to metrological principles, specifically gravimetric accuracy and relaxation thermodynamics. The following workflow outlines a robust protocol compliant with the upcoming revisions to USP General Chapter <761> (official December 2025) [1].

qNMR_Workflow N1 1. Gravimetric Preparation Accurate co-weighing of Amine & IS N2 2. Dissolution & Homogenization Deuterated Solvent (e.g., D2O, DMSO-d6) N1->N2 N3 3. NMR Acquisition 90° Pulse, D1 > 5-7 × T1 N2->N3 N4 4. Spectral Processing Zero-filling, Phase & Baseline Correction N3->N4 N5 5. Integration & Calculation Absolute Purity Determination N4->N5

Step-by-step metrological workflow for absolute purity determination via internal standard qNMR.

Step-by-Step Methodology

Step 1: Selection of the Internal Standard (IS) The IS must be a Certified Reference Material (CRM) with a known purity. For amines, the IS must not react with the basic analyte (e.g., avoiding highly reactive anhydrides). Common choices include:

  • Maleic acid: Excellent for D2O-soluble aliphatic amines; provides a sharp singlet at ~6.3 ppm [4].

  • 3,5-Dinitrobenzoic acid: Ideal for organic-soluble amines (DMSO-d6); provides distinct downfield aromatic signals.

  • 5-Chloropyridin-3,4,6-d3-2-amine: A specialized deuterated standard that minimizes signal overlap in complex amine mixtures.

Step 2: Gravimetric Sample Preparation Using a calibrated microbalance (readability 0.001 mg), accurately weigh approximately 10-20 mg of the synthetic amine and an equimolar amount of the IS into the same vial. Causality Note: The precision of qNMR is fundamentally limited by weighing accuracy. Co-weighing directly into the same vial eliminates volumetric errors and solvent evaporation variables [2].

Step 3: Dissolution Add 0.6 - 1.0 mL of an appropriate deuterated solvent (e.g., DMSO-d6, CDCl3, or D2O). Vortex or sonicate to ensure complete dissolution. Particulates will distort the magnetic field homogeneity, broadening lines and ruining integration accuracy.

Step 4: NMR Acquisition Parameters

  • Pulse Angle: Use a 90° excitation pulse for maximum signal-to-noise ratio (S/N).

  • Relaxation Delay (D1): This is the most critical parameter. D1 must be set to at least 5 to 7 times the longest longitudinal relaxation time ( T1​ ) of the protons being integrated. Causality Note: If D1 is too short, the nuclear spins will not fully return to their thermal equilibrium ground state between scans, leading to signal saturation and artificially low integrals. A D1 of 5-7 ×T1​ ensures >99% relaxation [2].

  • Number of Scans: Sufficient to achieve a S/N ratio > 250:1 for the target peaks to ensure integration precision.

Step 5: Processing and Integration Apply an exponential window function (LB = 0.3 Hz) and zero-fill the data to at least 64k points. Perform rigorous manual zero-order and first-order phase correction. Apply a polynomial baseline correction. Integrate the IS peak and the target amine peak(s), ensuring the integration limits extend to 64 times the full-width at half-maximum (FWHM) to capture 99% of the Lorentzian lineshape.

Step 6: Calculation Absolute purity ( Px​ ) is calculated using the formula:

Px​=IIS​Ix​​×Nx​NIS​​×MIS​Mx​​×Wx​WIS​​×PIS​

Where I is the integral, N is the number of protons, M is the molar mass, W is the weight, and P is the purity of the analyte ( x ) and internal standard ( IS ).

Experimental Data: qNMR vs. Mass Balance in Pharmaceutical Impurities

To demonstrate the efficacy of qNMR, consider the purity assessment of Ticagrelor Related Compound A (an amine mandelate salt process impurity). Traditional mass balance approaches require quantifying every single impurity (water, residual solvents, inorganic salts) and subtracting the sum from 100%. qNMR provides a direct, positive measurement of the active moiety.

Table 2: Purity Assessment of Ticagrelor Amine Intermediate [3]
Analytical MethodEvaluated ComponentMeasured Purity (% w/w)Relative Standard Deviation (RSD)
Mass Balance (Gravimetric/HPLC) Total Amine Salt99.01%± 0.50%
qNMR (Ethylene Carbonate IS) Free Base Amine99.82%± 0.15%
qNMR (Ethylene Carbonate IS) Mandelate CounterionStoichiometrically verifiedN/A

Data Interpretation: The qNMR method not only provided a highly precise absolute purity value (99.82%) with a lower RSD than the mass balance approach, but it also simultaneously verified the stoichiometry of the free base to the counterion within the exact same spectrum [3]. This dual capability (quantification + structural/stoichiometric verification) is impossible with a single HPLC-UV run.

Regulatory Acceptance and Future Outlook

Historically, qNMR was viewed primarily as an academic tool. However, regulatory bodies have fully embraced its utility for pharmaceutical quality control. The United States Pharmacopeia (USP) has published significant revisions to General Chapters <761> (Nuclear Magnetic Resonance Spectroscopy) and <1761> (Applications of Nuclear Magnetic Resonance Spectroscopy), which are scheduled to become official in December 2025. These revisions explicitly expand the coverage of qNMR applications, establish guidelines for instrument qualification, and introduce the life cycle approach to qNMR analytical procedure validation [1].

For synthetic amines—where traditional chromatography struggles with basicity-induced tailing and chromophore absence—qNMR is no longer just an alternative; it is rapidly becoming the gold standard for primary purity assessment and reference standard qualification.

References
  • Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR. ECA Academy. Available at:[Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, ACS Publications (2014). Available at:[Link]

  • Application of Quantitative NMR (qHNMR) towards Establishment of Pharmaceutical Reference Standard; A Case of a Ticagrelor Process Impurity. J-Stage (2020). Available at:[Link]

  • Impurity profiling of carbocisteine by HPLC-CAD, qNMR and UV/vis spectroscopy. Journal of Pharmaceutical and Biomedical Analysis (2014). Available at:[Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review (2017). Available at:[Link]

Validation

Interpreting the Mass Spectrum of [1-(But-3-en-1-yl)cyclopentyl]methanamine: A Comparative Guide to EI-GC-MS vs. ESI-LC-MS/MS

Introduction and Analytical Challenge [1-(But-3-en-1-yl)cyclopentyl]methanamine (Chemical Formula: C₁₀H₁₉N, Exact Mass: 153.1517 Da) is a sterically hindered primary amine featuring a cyclopentyl core and a terminal alke...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Analytical Challenge

[1-(But-3-en-1-yl)cyclopentyl]methanamine (Chemical Formula: C₁₀H₁₉N, Exact Mass: 153.1517 Da) is a sterically hindered primary amine featuring a cyclopentyl core and a terminal alkene. In modern drug development, compounds with similar structural motifs are frequently utilized as lipophilic building blocks or intermediates for central nervous system (CNS) therapeutics.

The structural elucidation of such aliphatic amines presents a distinct analytical challenge: primary amines often lack a robust molecular ion under traditional hard ionization techniques, making mass spectral interpretation highly dependent on the chosen analytical platform. This guide objectively compares the performance of Electron Ionization Gas Chromatography-Mass Spectrometry (EI-GC-MS) and Electrospray Ionization Liquid Chromatography-Tandem Mass Spectrometry (ESI-LC-MS/MS) to provide a comprehensive strategy for structural verification.

Mechanistic Overview of Fragmentation Pathways

The choice of ionization source dictates the energy transferred to the molecule, fundamentally altering the observed mass spectrum and the causality of the resulting fragmentation .

Electron Ionization (EI) - Hard Ionization

In EI-MS, bombardment with 70 eV electrons typically ejects an electron from the nitrogen lone pair, forming a highly energetic radical cation ([M]•⁺ at m/z 153). Because aliphatic amines are prone to rapid fragmentation to stabilize this charge, the molecular ion is usually weak or entirely absent .

The dominant and causally predictable pathway is α-cleavage . The C-C bond between the cyclopentyl C1 and the -CH₂NH₂ group ruptures, driven by the resonance stabilization of the resulting iminium ion. For primary amines with an unbranched alpha carbon, this reliably yields a base peak at m/z 30 ([CH₂=NH₂]⁺) . Secondary cleavages include the loss of the butenyl radical, yielding a minor fragment at m/z 98 (M - 55).

Electrospray Ionization (ESI) - Soft Ionization

ESI is a soft ionization technique that preserves the intact molecule. By utilizing a low-pH mobile phase, the basic primary amine is protonated in solution, yielding a strong pseudo-molecular ion [M+H]⁺ at m/z 154 .

When subjected to Collision-Induced Dissociation (CID) in an MS/MS workflow, the protonated molecule undergoes predictable neutral losses. The most thermodynamically favorable initial loss for aliphatic amines is ammonia (NH₃, 17 Da), generating a stabilized carbocation at m/z 137 [C₁₀H₁₇]⁺ . Subsequent fragmentation often involves the loss of the butenyl side chain as neutral butene (56 Da), yielding a secondary product ion at m/z 81 .

Comparative Performance Guide

To objectively select the appropriate technique, researchers must weigh the need for molecular weight confirmation against the need for structural fingerprinting.

Performance MetricEI-GC-MS (Hard Ionization)ESI-LC-MS/MS (Soft Ionization)
Ionization Energy 70 eV (High Energy)~3.0 kV Capillary (Low Energy)
Molecular Ion [M] Rarely observed (m/z 153)Strong [M+H]⁺ observed (m/z 154)
Primary Diagnostic Fragment m/z 30 (α-cleavage)m/z 137 (Neutral loss of NH₃)
Matrix Suitability Volatile, thermally stable matricesAqueous/polar biological matrices
Causality of Signal Electron ejection drives bond ruptureProtonation drives neutral loss via CID
Best Use Case Structural fingerprinting & library matchingMolecular weight confirmation & quantitation

Experimental Protocols (Self-Validating Systems)

Protocol 1: Structural Fingerprinting via EI-GC-MS

Causality Check: Direct injection without derivatization is used to observe the native m/z 30 base peak. However, the MS scan range must be explicitly configured to capture low-mass ions.

  • System Suitability (Validation Step): Inject a solvent blank (e.g., MS-grade dichloromethane) to confirm column baseline stability. Inject a known primary amine standard (e.g., cyclohexylmethanamine) to validate the m/z 30 α-cleavage response. If m/z 30 is absent in the standard, verify that the MS scan range is not truncated above m/z 35.

  • Sample Preparation: Dissolve the[1-(But-3-en-1-yl)cyclopentyl]methanamine analyte in dichloromethane to a concentration of 50 µg/mL.

  • GC Separation: Utilize a non-polar capillary column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm). Inject 1 µL in split mode (10:1) with an inlet temperature of 250°C. Program the oven from 60°C (hold 1 min) to 280°C at 15°C/min.

  • MS Acquisition: Set the ion source to 230°C and electron energy to 70 eV. Critical: Set the scan range from m/z 25 to 300 to ensure the m/z 30 iminium ion is recorded.

Protocol 2: Molecular Weight Confirmation via ESI-LC-MS/MS

Causality Check: A low-pH mobile phase ensures complete protonation of the amine (pKa ~10.5), maximizing the [M+H]⁺ signal.

  • System Suitability (Validation Step): Run a blank gradient injection to verify the absence of carryover at m/z 154. Inject a reserpine or standard amine tuning mix to verify positive mode electrospray efficiency.

  • Sample Preparation: Dilute the analyte to 1 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • LC Separation: Utilize a C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Mobile Phase A: Water + 0.1% Formic Acid. Mobile Phase B: Acetonitrile + 0.1% Formic Acid. Run a linear gradient from 5% B to 95% B over 5 minutes at 0.4 mL/min.

  • MS/MS Acquisition: Operate in positive ESI mode. Set capillary voltage to 3.0 kV. Isolate the precursor ion m/z 154 in Q1. Apply a collision energy ramp (15–30 eV) in Q2 using Argon collision gas. Scan Q3 for product ions (m/z 50–160) to observe the m/z 137 and m/z 81 transitions.

Workflow & Fragmentation Visualization

MS_Workflow Molecule [1-(But-3-en-1-yl)cyclopentyl]methanamine MW: 153.15 Da EI EI-GC-MS (Hard Ionization) 70 eV Electron Impact Molecule->EI ESI ESI-LC-MS/MS (Soft Ionization) Electrospray & CID Molecule->ESI EI_Radical Molecular Ion [M]•+ m/z 153 (Weak/Absent) EI->EI_Radical ESI_Protonated Protonated Molecule [M+H]+ m/z 154 (Strong) ESI->ESI_Protonated EI_Alpha α-Cleavage [CH2=NH2]+ m/z 30 (Base Peak) EI_Radical->EI_Alpha C-C Rupture EI_Alkyl Loss of Butenyl [M - C4H7]+ m/z 98 EI_Radical->EI_Alkyl C-C Rupture ESI_NH3 Loss of NH3 (-17 Da) [C10H17]+ m/z 137 ESI_Protonated->ESI_NH3 CID ESI_Butene Loss of Butene (-56 Da) [C6H9]+ m/z 81 ESI_NH3->ESI_Butene CID

Fig 1: Fragmentation pathways of[1-(But-3-en-1-yl)cyclopentyl]methanamine via EI and ESI methods.

References

  • Title: 10.8: Spectroscopy of Amines Source: Chemistry LibreTexts URL: [Link]

  • Title: GCMS Section 6.15: Fragmentation of Amines Source: Whitman College Analytical Chemistry URL: [Link]

  • Title: A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques Source: ACD/Labs URL: [Link]

  • Title: Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry Source: ACS Publications (Environmental Science & Technology) URL: [Link]

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